5-Bromo-6-chloropyrazin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-chloropyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-3-4(6)9-2(7)1-8-3/h1H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVPQFAORCSDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592621 | |
| Record name | 5-Bromo-6-chloropyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173253-42-4 | |
| Record name | 5-Bromo-6-chloropyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-6-chloropyrazin-2-amine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloropyrazin-2-amine is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, possessing both a bromine and a chlorine atom on the pyrazine ring, offer differential reactivity that can be exploited for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and key applications of this compound, with a focus on its role in the development of kinase inhibitors and other bioactive molecules.
Chemical and Physical Properties
This compound is a light yellow to yellow solid at room temperature.[1] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃BrClN₃ | |
| Molecular Weight | 208.44 g/mol | |
| CAS Number | 173253-42-4 | |
| Appearance | Light yellow to yellow solid | [1] |
| Purity (HPLC) | ≥97% | [2] |
| Predicted Boiling Point | 311.8 ± 37.0 °C | [3][4] |
| Predicted pKa | -0.67 ± 0.10 | [4] |
| Solubility | Soluble in DMF (25 mg/mL), DMSO (15 mg/mL), and Ethanol (20 mg/mL) | [4] |
| Storage | 4°C, protect from light | [1][2] |
Synthesis and Reactivity
The reactivity of this compound is dominated by the presence of two different halogen atoms on the electron-deficient pyrazine ring. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the C5 position (bearing the bromine atom) while leaving the C6 position (bearing the chlorine atom) intact for subsequent transformations.
This selective reactivity is particularly valuable in widely used synthetic methodologies such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, respectively, and are fundamental in the construction of complex organic molecules.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water 4:1)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 10 mL of 4:1 1,4-dioxane/water).
-
Heat the reaction mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (0.02 mmol) and the ligand (0.04 mmol).
-
Add the base (1.4 mmol) and this compound (1.0 mmol).
-
Add the amine (1.2 mmol) and anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of various bioactive molecules, most notably kinase inhibitors.[6] Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
The pyrazine core of this compound serves as a scaffold that can be elaborated through reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination to generate libraries of potential kinase inhibitors. For instance, it has been utilized in the synthesis of inhibitors for kinases such as Akt and Checkpoint Kinase 1 (CHK1).[6][7]
The following diagrams illustrate the utility of this compound in synthetic pathways to access more complex molecules relevant to drug discovery.
Caption: Suzuki-Miyaura coupling of this compound.
Caption: Buchwald-Hartwig amination of this compound.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its differential reactivity at the bromine and chlorine positions allows for selective and sequential functionalization, making it an attractive starting material for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic protocols outlined in this guide, based on robust palladium-catalyzed cross-coupling reactions, provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new and potent bioactive molecules.
References
Physicochemical data of 5-Bromo-6-chloropyrazin-2-amine
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physicochemical properties, a representative synthesis protocol, and key analytical methods for 5-Bromo-6-chloropyrazin-2-amine, a heterocyclic building block utilized in the synthesis of various bioactive molecules.[1][2]
Physicochemical Data
This compound is a solid, light yellow to yellow compound.[3] Its key physicochemical properties are summarized in the table below, providing a foundational dataset for researchers in medicinal chemistry and materials science.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 173253-42-4 | [1][3][4][5] |
| Molecular Formula | C₄H₃BrClN₃ | [3][4][5] |
| Molecular Weight | 208.44 g/mol | [1][3][4][5] |
| Appearance | Light yellow to yellow solid | [3] |
| Boiling Point | 311.8 ± 37.0 °C (Predicted) | [4] |
| Density | 1.960 g/cm³ | [4] |
| pKa | -0.67 ± 0.10 (Predicted) | [4] |
| LogP | 1.4747 | [5] |
| SMILES | Nc1cnc(Br)c(Cl)n1 | [3] |
| InChI | 1S/C4H3BrClN3/c5-3-4(6)9-2(7)1-8-3/h1H,(H2,7,9) | [3] |
| InChI Key | CRVPQFAORCSDMH-UHFFFAOYSA-N | [3] |
Computational Data:
| Property | Value | Source |
| TPSA | 51.8 Ų | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 0 | [5] |
Experimental Protocols
Representative Synthesis Protocol
Reaction: 2-amino-6-chloropyrazine → this compound
Reagents & Materials:
-
2-amino-6-chloropyrazine (starting material)
-
N-Bromosuccinimide (NBS) (brominating agent)
-
Dichloromethane (DCM) or similar inert solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-chloropyrazine in a suitable inert solvent like dichloromethane.
-
Bromination: Cool the solution in an ice bath to 0 °C. Add N-Bromosuccinimide (NBS) portion-wise over 15-30 minutes while stirring. The amino group on the pyrazine ring directs the electrophilic substitution to the C5 position.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography or recrystallization to yield the final product, this compound.
Analytical Quality Control Protocols
Based on a typical Certificate of Analysis, the following methods are used to determine the purity and quality of the final compound.[3]
-
Purity Analysis (HPLC): The purity of the compound is determined by High-Performance Liquid Chromatography (HPLC).[3]
-
Method: A sample is dissolved in a suitable solvent and injected into an HPLC system equipped with a C18 column and a UV detector. A gradient elution method with a mobile phase consisting of acetonitrile and water is typically employed. The purity is calculated based on the area percentage of the main peak. A reported purity for this compound is 99.79%.[3]
-
-
Water Content (Karl Fischer): The water content is determined by Karl Fischer (KF) titration.[3]
-
Method: A known weight of the sample is dissolved in a KF solvent and titrated with a standardized KF reagent. This method electrochemically determines the amount of water present. A reported water content is 0.13%.[3]
-
-
Residue on Ignition: This test measures the amount of residual inorganic substance after combustion.[3]
-
Method: A sample is weighed into a crucible and ignited at a high temperature (e.g., 600±50 °C) until all organic material is burned off. The weight of the remaining residue is determined and reported as a percentage of the original sample weight. A reported value is 0.06%.[3]
-
Visualized Synthesis Workflow
The following diagram illustrates the logical workflow for the representative synthesis of this compound.
Caption: Representative synthesis workflow for this compound.
References
- 1. Sapphire North America [sapphire-usa.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-Bromo-6-chloro-pyrazin-2-amine AldrichCPR 173253-42-4 [sigmaaldrich.com]
- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-chloropyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 5-Bromo-6-chloropyrazin-2-amine, an important intermediate in the development of novel therapeutics. The described methodology is based on established chemical principles for the halogenation of pyrazine rings, offering a practical route for laboratory-scale synthesis.
Introduction
This compound is a key building block in medicinal chemistry, notably utilized in the synthesis of Akt inhibitors and other bioactive molecules. Its structural features, including the pyrazine core and specific halogen substitutions, make it a versatile scaffold for creating diverse chemical libraries for drug discovery. This document outlines a robust synthesis pathway, including detailed experimental protocols and expected outcomes.
Core Synthesis Pathway: Bromination of 2-Amino-6-chloropyrazine
The principal pathway for the synthesis of this compound involves the direct bromination of 2-amino-6-chloropyrazine. This electrophilic aromatic substitution reaction introduces a bromine atom onto the pyrazine ring. The reaction is typically carried out using a brominating agent such as N-Bromosuccinimide (NBS) or liquid bromine in a suitable organic solvent.
Technical Guide: 5-Bromo-6-chloropyrazin-2-amine (CAS 173253-42-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloropyrazin-2-amine, with CAS number 173253-42-4, is a halogenated heterocyclic amine. It serves as a crucial building block in medicinal chemistry and drug discovery. Its unique substitution pattern on the pyrazine ring, featuring both a bromine and a chlorine atom, allows for selective functionalization through various cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications, notably as inhibitors of key signaling pathways in cancer. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its application in the development of kinase inhibitors.
Chemical Structure and Properties
The structural and chemical properties of this compound are summarized below.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value |
| CAS Number | 173253-42-4 |
| IUPAC Name | This compound |
| Molecular Formula | C₄H₃BrClN₃ |
| Molecular Weight | 208.44 g/mol |
| Canonical SMILES | C1=C(N=C(C(=N1)Br)Cl)N |
| InChI Key | CRVPQFAORCSDMH-UHFFFAOYSA-N |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Light yellow to yellow solid | [1] |
| Purity (HPLC) | ≥99.79% | [1] |
| Boiling Point | 311.8 °C at 760 mmHg | [2] |
| Density | 1.96 g/cm³ | [2] |
| Water Content (KF) | 0.13% | [1] |
| Residue on Ignition | 0.06% | [1] |
| Storage | 4°C, protect from light. In solvent: -80°C for 6 months | [1] |
Synthesis
Proposed Synthetic Workflow
The synthesis is expected to proceed via the reaction of 2-amino-6-chloropyrazine with a suitable brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine, in an appropriate solvent.
Experimental Protocol (Illustrative)
The following protocol is based on general procedures for the bromination of aminopyrazines and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-chloropyrazine (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or dichloromethane.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Slowly add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise over 15-30 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Application in Drug Discovery: Synthesis of Akt Inhibitors
This compound is a key intermediate in the synthesis of various kinase inhibitors, particularly those targeting the PI3K/Akt signaling pathway. The bromine atom at the C5 position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.
Representative Synthetic Application: Suzuki-Miyaura Coupling
This workflow illustrates the use of this compound in a Suzuki-Miyaura coupling reaction to form a key intermediate for an Akt inhibitor.
Experimental Protocol: Suzuki-Miyaura Coupling (General)
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05-0.10 eq), and a base (e.g., potassium carbonate, 2.0-3.0 eq).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography to yield the desired 5-aryl-6-chloropyrazin-2-amine derivative.
Biological Context: The PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2] Akt inhibitors, often synthesized using intermediates like this compound, are designed to block the activity of the Akt kinase, thereby inhibiting downstream signaling and promoting apoptosis in cancer cells.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex heterocyclic molecules. Its utility is particularly evident in the field of drug discovery, where it serves as a key intermediate for the development of potent and selective kinase inhibitors targeting critical cancer-related pathways like the PI3K/Akt cascade. The synthetic accessibility and the potential for diverse chemical modifications make this compound a subject of continued interest for medicinal chemists and researchers in the pharmaceutical sciences.
References
The Strategic Role of 5-Bromo-6-chloropyrazin-2-amine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-chloropyrazin-2-amine has emerged as a pivotal heterocyclic building block in the field of medicinal chemistry. Its unique substitution pattern offers a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the critical role of this compound as a key intermediate in the development of novel therapeutics, with a particular focus on kinase inhibitors for oncology. This document details its application in the synthesis of the potent and selective PKMYT1 inhibitor, RP-6306 (lunresertib), and explores the broader utility of pyrazine derivatives in drug discovery.
Introduction: The Pyrazine Scaffold in Drug Discovery
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4] The pyrazine ring can act as a bioisostere for other aromatic systems and its nitrogen atoms can participate in crucial hydrogen bonding interactions with biological targets.[5] This has led to the incorporation of the pyrazine motif into numerous clinically approved drugs.
This compound, with its distinct reactive sites, provides medicinal chemists with a powerful tool for generating molecular diversity and optimizing structure-activity relationships (SAR). The bromine and chlorine atoms can be selectively functionalized through various cross-coupling reactions, while the amino group offers a handle for further derivatization.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the title compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₄H₃BrClN₃ |
| Molecular Weight | 208.44 g/mol |
| Appearance | Solid |
| CAS Number | 173253-42-4 |
Role in the Synthesis of Kinase Inhibitors: The Case of RP-6306 (Lunresertib)
A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7]
RP-6306: A Potent and Selective PKMYT1 Inhibitor
RP-6306 (lunresertib) is a potent, selective, and orally active inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1).[8][9] PKMYT1 is a key regulator of the G2/M cell cycle checkpoint, preventing premature entry into mitosis by phosphorylating and inactivating CDK1.[10][11][12] In certain cancers, particularly those with amplification of the CCNE1 gene (encoding Cyclin E1), cells become highly dependent on PKMYT1 for survival.[13] Inhibition of PKMYT1 in these cancer cells leads to unscheduled CDK1 activation, mitotic catastrophe, and ultimately, cell death, a concept known as synthetic lethality.[8][13]
Biological Activity of RP-6306
The potent and selective activity of RP-6306 makes it a promising therapeutic agent. Quantitative data on its biological activity are summarized in Table 2.
| Parameter | Value | Target/Cell Line |
| IC₅₀ (PKMYT1) | 14 nM[9] | Enzyme Assay |
| IC₅₀ (PKMYT1) | 3.1 nM[14] | Enzyme Assay |
| Cellular Activity | Effective in CCNE1-amplified tumor cells[8][13] | Various cancer cell lines |
PKMYT1 Signaling Pathway
The signaling pathway involving PKMYT1 is crucial for cell cycle regulation. A simplified diagram illustrating the role of PKMYT1 and the effect of its inhibition by RP-6306 is presented below.
PKMYT1 can also activate the MAPK signaling pathway, which promotes cell proliferation and resistance to apoptosis in some cancers.[15]
Experimental Protocols
The synthesis of pyrazine-based kinase inhibitors often involves palladium-catalyzed cross-coupling reactions. Below are generalized protocols for key synthetic transformations starting from this compound.
General Workflow for the Synthesis of Pyrazine Derivatives
A typical workflow for the synthesis of complex pyrazine derivatives from this compound is depicted below.
Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid to the pyrazine core.
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of the pyrazine core.
Materials:
-
This compound or a derivative
-
Amine (1.1-1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., XPhos or RuPhos, 2-6 mol%)
-
Base (e.g., NaOtBu or LHMDS, 1.2-2 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precursor, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Under a positive flow of inert gas, add the pyrazine substrate and the amine.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Applications in Other Therapeutic Areas
Beyond oncology, pyrazine derivatives, including those potentially derived from this compound, have shown promise in other therapeutic areas. For instance, pyrazinamide is a cornerstone drug for the treatment of tuberculosis.[16][17] Research into novel pyrazinamide derivatives with improved efficacy against drug-resistant strains of Mycobacterium tuberculosis is ongoing.[18][19] The versatile chemistry of this compound makes it an attractive starting material for the synthesis of new antitubercular agents.
Conclusion
This compound is a high-value intermediate in medicinal chemistry, providing a robust platform for the synthesis of innovative therapeutics. Its application in the development of the PKMYT1 inhibitor RP-6306 highlights its significance in the field of oncology and precision medicine. The synthetic versatility of this compound, particularly its amenability to modern cross-coupling reactions, ensures its continued importance in the discovery and development of new drugs for a wide range of diseases. Future research will likely uncover even more applications for this versatile building block, further solidifying the role of the pyrazine scaffold in the pharmacopeia of the future.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. PKMYT1 - Wikipedia [en.wikipedia.org]
- 12. Gene - PKMYT1 [maayanlab.cloud]
- 13. biorxiv.org [biorxiv.org]
- 14. RP 6306 Supplier | CAS 2719793-90-3 | RP6306 | Tocris Bioscience [tocris.com]
- 15. PKMYT1 Promotes Gastric Cancer Cell Proliferation and Apoptosis Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
5-Bromo-6-chloropyrazin-2-amine: A Versatile Heterocyclic Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloropyrazin-2-amine is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, possessing two distinct halogen atoms and an amino group on a pyrazine core, allow for regioselective functionalization, making it an invaluable intermediate for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in the development of novel therapeutics, including PKMYT1 inhibitors for oncology and potent agents for the treatment of tuberculosis.
Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a light yellow to yellow powder.[1] Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 173253-42-4 | [1] |
| Molecular Formula | C₄H₃BrClN₃ | [1] |
| Molecular Weight | 208.44 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity (HPLC) | ≥99.79% | [1] |
| Water Content (KF) | ≤0.13% | [1] |
| Residue on Ignition | ≤0.06% | [1] |
| Storage | 4°C, protect from light | [1] |
| InChI Key | CRVPQFAORCSDMH-UHFFFAOYSA-N | [2] |
| SMILES | Nc1cnc(Br)c(Cl)n1 | [2] |
Synthesis
Caption: Generalized workflow for the synthesis of this compound.
Reactivity and Applications as a Heterocyclic Building Block
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position. This regioselectivity is crucial for the construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds. This compound can be coupled with a variety of aryl and heteroaryl boronic acids or esters at the 5-position to introduce diverse aromatic substituents.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds. The bromine atom of this compound can be displaced by a range of primary and secondary amines, providing access to a wide array of N-substituted pyrazine derivatives.
Caption: Key palladium-catalyzed cross-coupling reactions of this compound.
Applications in Drug Discovery
PKMYT1 Inhibitors for Cancer Therapy
This compound is a crucial intermediate in the synthesis of potent and selective inhibitors of PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1), a promising target in oncology.[3][4] One such inhibitor is RP-6306, which has shown significant anti-tumor activity in preclinical models of CCNE1-amplified cancers.[4] The synthesis of RP-6306 involves the initial functionalization of a pyrazine core, highlighting the importance of building blocks like this compound.
| Compound Class | Target | IC₅₀/Activity | Reference |
| Pyrazine Derivatives | PKMYT1 | Sub-micromolar IC₅₀ values have been reported for novel inhibitors. | [5][6] |
| RP-6306 | PKMYT1 | Potent and selective inhibitor. | [4] |
Anti-Tubercular Agents
Derivatives of this compound have also been investigated for their potential as anti-tubercular agents. The pyrazine scaffold is a well-established pharmacophore in this field, with pyrazinamide being a first-line drug for tuberculosis treatment.[7] The ability to introduce diverse substituents onto the pyrazine ring via cross-coupling reactions with this compound allows for the exploration of structure-activity relationships and the development of novel anti-mycobacterial compounds.
| Compound Class | Organism | MIC (Minimum Inhibitory Concentration) | Reference |
| Pyrazine-1,3,4-oxadiazole derivatives | Mycobacterium tuberculosis H₃₇Rv | 3.13 to 12.5 µg/mL | [8] |
| Pyrazine and quinoxaline derivatives | Mycobacterium tuberculosis | <1 to 6.25 µg/mL | [9] |
| Hybrid pyrazine molecules | Mycobacterium tuberculosis H₃₇Rv | ≤6.25 µg/mL | [7] |
Experimental Protocols
The following are representative, generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound. Researchers should optimize these conditions for their specific substrates.
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Buchwald-Hartwig Amination Protocol
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with a suitable solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Conclusion
This compound is a highly valuable and versatile heterocyclic building block for drug discovery and development. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient and regioselective synthesis of a wide range of pyrazine derivatives. The demonstrated applications in the development of PKMYT1 inhibitors and anti-tubercular agents underscore the potential of this scaffold in addressing significant unmet medical needs. This guide provides a foundational resource for researchers looking to leverage the synthetic utility of this compound in their drug discovery programs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 5-Bromo-6-chloro-pyrazin-2-amine AldrichCPR 173253-42-4 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computer-aided design, synthesis and biological characterization of novel inhibitors for PKMYT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Pyrazine-Based Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential therapeutic targets for pyrazine-based compounds, focusing on their applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders. The content herein is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Therapeutic Areas and Molecular Targets
Pyrazine-containing compounds have been extensively investigated and have demonstrated a remarkable diversity of pharmacological effects. The incorporation of the pyrazine nucleus into various molecular frameworks has led to the discovery of potent agents with significant therapeutic potential across several key disease areas.[1][2][3]
Anticancer Activity
Pyrazine derivatives have emerged as a prominent class of anticancer agents, exhibiting efficacy against a variety of human cancers.[4][5][6] Their mechanisms of action are often centered around the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.
A notable area of investigation is their role as kinase inhibitors .[7][8] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrazine-based compounds have been shown to target a range of kinases, including:
-
Tyrosine Kinases: Several pyrazine derivatives act as tyrosine kinase inhibitors, which are critical in treating various malignancies.[9]
-
Spleen Tyrosine Kinase (Syk): The aminopyrazine motif is a key feature in some Syk inhibitors, forming crucial hydrogen bonds within the hinge region of the kinase.[10]
-
Checkpoint Kinase 1 (CHK1): The 5-aminopyrazine-2-carbonitrile group is a feature in some CHK1 inhibitors, which are of interest as potential antitumor agents.[10]
-
Phosphoinositide 3-Kinase (PI3K): The PI3K pathway is implicated in numerous pathologies including cancer, and pyrazine-based compounds have been explored as inhibitors of this pathway.[10]
-
Fibroblast Growth Factor Receptors (FGFR): By employing a scaffold hopping strategy from a pyrimidine to a pyrazine core, novel and potent FGFR inhibitors have been developed.[11]
-
c-Met and VEGFR-2: Dual inhibitors of c-Met and VEGFR-2 containing a[1][2][3]triazolo[4,3-a]pyrazine core have shown significant antiproliferative activities.[12]
Beyond kinase inhibition, other anticancer mechanisms of pyrazine derivatives include:
-
Proteasome Inhibition: Bortezomib, a pyrazine-containing therapeutic, is a first-in-class proteasome inhibitor used in the treatment of multiple myeloma.[9][10] It reversibly inhibits the 26S proteasome, leading to the dysregulation of proteins critical for cancer cell growth.[9]
-
Topoisomerase II Inhibition: Certain benzo[a]phenazine molecules, which contain a pyrazine ring system, induce topoisomerase-II-dependent DNA cleavage and subsequent fragmentation.[9]
-
Survivin Inhibition: The anticancer drug YM155, a pyrazine derivative, is known as a specific survivin inhibitor.[1]
Anti-inflammatory Activity
Pyrazine derivatives have demonstrated significant anti-inflammatory properties.[1][3][13] The mechanisms underlying these effects often involve the modulation of key inflammatory mediators and signaling pathways. For instance, certain pyrazolo[3,4-b]pyrazines have shown remarkable anti-inflammatory activity, with some compounds exhibiting efficacy comparable to the reference drug indomethacin in carrageenan-induced paw edema models.[14] A number of paeonol derivatives containing a pyrazine structure have shown inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in macrophages.[1]
Antimicrobial Activity
The pyrazine scaffold is present in numerous compounds with a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][3][15] The development of novel pyrazine-2-carbohydrazide derivatives has yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria.[15] Furthermore, novel triazolo[4,3-a]pyrazine derivatives have been synthesized and have shown promising antibacterial activity.[16] One of the potential molecular targets for the antibacterial action of some pyrazine derivatives is GlcN-6-P synthase.[17]
Neuroprotective Effects
Tetramethylpyrazine (TMP), a naturally occurring pyrazine derivative, and its synthetic analogues have been extensively studied for their neuroprotective properties in the context of central nervous system diseases.[18][19] Their multifaceted mechanisms include the inhibition of oxidative stress, inflammation, apoptosis, calcium overload, glutamate excitotoxicity, and acetylcholinesterase (AChE) activity.[18][19] Some polysubstituted pyrazine derivatives have been designed as multifunctional agents for Alzheimer's disease, targeting oxidative stress and the Nrf2/ARE signaling pathway.[20]
Other Therapeutic Applications
Pyrazine-based compounds have also been investigated for their potential in treating cardiovascular diseases. For instance, derivatives of cinnamic acid containing a pyrazine moiety have been identified as inhibitors of RhoA, a small GTP-binding protein that is a key regulator of various cellular signaling pathways and a potential therapeutic target for cardiovascular disease.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro activities of selected pyrazine-based compounds against various cancer cell lines and microbial strains.
Table 1: Anticancer Activity of Pyrazine Derivatives (IC50/GI50 in µM)
| Compound/Derivative Class | Cell Line | IC50/GI50 (µM) | Reference |
| Chalcone-pyrazine derivative (49) | A549 (Lung) | 0.13 | [1] |
| Colo-205 (Colon) | 0.19 | [1] | |
| Chalcone-pyrazine derivative (50) | MCF-7 (Breast) | 0.18 | [1] |
| Chalcone-pyrazine derivative (51) | MCF-7 (Breast) | 0.012 | [1] |
| A549 (Lung) | 0.045 | [1] | |
| DU-145 (Prostate) | 0.33 | [1] | |
| Anthraquinone-pyrazine derivative (117) | K562 (Leukemia) | 0.07 | [1] |
| HL-60 (TB) (Leukemia) | 0.68 | [1] | |
| MCF-7 (Breast) | 0.72 | [1] | |
| Anthraquinone-pyrazine derivative (118) | MCF-7 (Breast) | 53.5 | [1] |
| HeLa (Cervical) | 79.1 | [1] | |
| A549 (Lung) | 78.3 | [1] | |
| Cinnamate-pyrazine derivative (2) | HCV NS5B RdRp | 0.69 | [2] |
| Cinnamate-pyrazine derivative (3) | HCV NS5B RdRp | 1.2 | [2] |
| Piperlongumine analog (38-40) | HCT116 (Colon) | 3.19 - 8.90 | [1][2] |
| Resveratrol analog (67) | MCF-7 (Breast) | 70.9 | [1][2] |
| Coumarin-pyrazine derivative (97) | HCT116 (Colon) | 0.9 | [1] |
| C-Raf | 0.056 | [1] | |
| MEK1 | 0.65 | [1] | |
| YM155 (120) | H1299 (Lung) | 0.0137 | [1] |
| YM155 derivative (37) | H1299 (Lung) | 0.0377 | [1] |
| YM155 derivative (38) | H1299 (Lung) | 0.0546 | [1] |
| Pyrazolo[3,4-b]pyrazine (15) | MCF-7 (Breast) | 9.42 | [14] |
| [1][2][3]triazolo[4,3-a]pyrazine (17l) | A549 (Lung) | 0.98 | [12] |
| MCF-7 (Breast) | 1.05 | [12] | |
| HeLa (Cervical) | 1.28 | [12] |
Table 2: Anti-inflammatory Activity of Pyrazine Derivatives
| Compound/Derivative Class | Assay | Inhibition (%) | Concentration (µM) | Reference |
| Paeonol derivative (37) | LPS-induced NO overexpression in RAW264.7 macrophages | 56.32 | 20 | [1] |
| Pyrazolo[3,4-b]pyrazine (15) | Carrageenan-induced paw edema in rats | 44.44 | 28 µM/kg | [14] |
Table 3: Antimicrobial Activity of Pyrazine Derivatives (MIC in µg/mL)
| Compound/Derivative Class | S. aureus | E. coli | Reference |
| Triazolo[4,3-a]pyrazine (2e) | 32 | 16 | [16] |
| Pyrazine-2-carboxylic acid derivative (P10) | - | - | [17] |
| Pyrazine-2-carboxylic acid derivative (P4) | - | 50 | [17] |
| Pyrazine-2-carboxylic acid derivative (P3) | - | 50 | [17] |
| Pyrazine-2-carboxylic acid derivative (P7) | - | 50 | [17] |
| Pyrazine-2-carboxylic acid derivative (P9) | - | 50 | [17] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in the evaluation of pyrazine-based compounds.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazine test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazine compounds and a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Pyrazine test compounds
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the pyrazine compounds in DMSO.
-
In a 384-well plate, add the test compounds, the recombinant kinase, and the kinase-specific substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition and determine the IC50 values.
-
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Pyrazine test compounds
-
96-well microplates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Perform serial two-fold dilutions of the pyrazine compounds in the broth medium in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of pyrazine compounds on protein expression or phosphorylation status in signaling pathways.
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target protein(s)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Conclusion
Pyrazine-based compounds represent a versatile and promising class of molecules in drug discovery, with demonstrated potential across a range of therapeutic areas. Their ability to interact with a diverse array of biological targets, including kinases, proteasomes, and enzymes involved in microbial and neuronal function, underscores their importance as a scaffold for the development of novel therapeutics. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers to further explore and exploit the therapeutic potential of this important heterocyclic motif. Future research should continue to focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships, and advancing the most promising candidates through preclinical and clinical development.
References
- 1. researchhub.com [researchhub.com]
- 2. benchchem.com [benchchem.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. abcam.com [abcam.com]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. RhoA Activation Assay [bio-protocol.org]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. apec.org [apec.org]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. scribd.com [scribd.com]
- 15. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 16. inotiv.com [inotiv.com]
- 17. sc.edu [sc.edu]
- 18. DNA topoisomerase II selects DNA cleavage sites based on reactivity rather than binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-6-chloropyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, particularly in the construction of biaryl and heteroaryl scaffolds that are common motifs in drug candidates. 5-Bromo-6-chloropyrazin-2-amine is a valuable building block in medicinal chemistry, and its selective functionalization via Suzuki coupling opens avenues for the synthesis of a diverse range of novel compounds with potential therapeutic applications.
This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki coupling of this compound with various arylboronic acids. Given the differential reactivity of carbon-halogen bonds (C-Br vs. C-Cl) under palladium catalysis, this protocol is designed to favor selective coupling at the more reactive C-Br bond.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, this addition is expected to occur selectively at the 5-position.
-
Transmetalation: The organoboron species (arylboronic acid), activated by the base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Overview
The following sections detail a representative protocol for the Suzuki coupling of this compound. It is important to note that optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates to achieve optimal yields.
Data Presentation: Suggested Starting Conditions for Suzuki-Miyaura Coupling
The table below summarizes suggested starting conditions for the Suzuki coupling of this compound, compiled from protocols for structurally similar substrates.[1]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source (mol%) | Pd(PPh₃)₄ (5-10) | Pd(OAc)₂ (2-5) | Pd₂(dba)₃ (2-5) |
| Ligand (mol%) | PPh₃ (10-20) | SPhos (4-10) | XPhos (4-10) |
| Base | K₂CO₃ (2-3 equiv) | K₃PO₄ (2-3 equiv) | Cs₂CO₃ (2-3 equiv) |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) | Toluene/H₂O (e.g., 10:1) | DMF |
| Temperature (°C) | 80 - 100 | 90 - 110 | 100 - 120 |
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or a reaction vial, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 mmol), and the base (e.g., potassium carbonate, 2.0 mmol).
-
Solvent Addition: Add the solvent system, for instance, 1,4-dioxane (8 mL) and water (2 mL), to the flask.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling a gentle stream of inert gas (argon or nitrogen) through the solution for 15-20 minutes. Alternatively, the freeze-pump-thaw method can be used for more rigorous degassing.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 5-aryl-6-chloropyrazin-2-amine.
-
-
Analysis: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Suzuki coupling of this compound.
Signaling Pathway (Catalytic Cycle)
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active catalyst/ligand system (e.g., Buchwald ligands like SPhos or XPhos), or a stronger base (e.g., Cs₂CO₃). Ensure thorough degassing, as oxygen can deactivate the catalyst.
-
Side Reactions:
-
Homocoupling: The formation of biaryl products from the boronic acid can occur. Using a precise stoichiometry of the boronic acid (1.1-1.2 equivalents) can help minimize this side reaction.
-
Protodeborylation: Hydrolysis of the boronic acid to the corresponding arene can be problematic. Using anhydrous solvents or minimizing the amount of water can mitigate this issue.
-
-
Selectivity: While the bromine at the 5-position is expected to be more reactive than the chlorine at the 6-position, some competitive coupling at the chlorine site might be observed under harsh conditions. If selectivity is an issue, milder reaction conditions (lower temperature, less active catalyst) should be explored.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and highly valuable transformation for the synthesis of novel 5-aryl-6-chloropyrazin-2-amine derivatives. The protocol provided herein serves as a solid starting point for researchers. Fine-tuning of the reaction parameters will likely be necessary to achieve optimal results for specific arylboronic acids and to scale up the reaction for library synthesis or lead optimization in drug discovery programs.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-6-chloropyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of 5-bromo-6-chloropyrazin-2-amine. This versatile reaction is a cornerstone of modern medicinal chemistry, enabling the formation of crucial C-N bonds in the synthesis of novel pharmaceutical agents. The protocols outlined below are designed to be a starting point for reaction optimization and can be adapted for a variety of amine coupling partners.
Introduction
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1][2] The reaction is catalyzed by palladium complexes and employs a variety of phosphine-based ligands.[1] For a substrate such as this compound, the differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond under typical Buchwald-Hartwig conditions, allowing for selective amination at the 5-position.
Key Reaction Parameters
Successful Buchwald-Hartwig amination depends on the careful selection of several key components:
-
Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be used. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes.[3]
-
Ligand: The choice of ligand is critical for catalytic activity and selectivity. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often effective for challenging substrates.[4][5] For certain applications, bidentate ligands like BINAP can also be employed.[1]
-
Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine and the subsequent catalytic cycle. Common bases include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃).[3]
-
Solvent: Anhydrous, aprotic solvents are typically used. Toluene, dioxane, and THF are common choices.[6]
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the selective Buchwald-Hartwig amination of this compound with various amines at the C-Br position. These are representative examples, and optimization may be required for specific substrates.
Table 1: Reaction Conditions for the Selective Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | Morpholine | Pd₂(dba)₃ (1) | SPhos (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 92 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | KOt-Bu (1.5) | Toluene | 100 | 14 | 78 |
| 4 | tert-Butylamine | Pd₂(dba)₃ (1.5) | XPhos (5) | NaOt-Bu (2.0) | Dioxane | 110 | 24 | 65 |
Table 2: Comparison of Different Ligands for the Amination with Aniline
| Entry | Ligand | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | XPhos | Pd(OAc)₂ (2) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | SPhos | Pd(OAc)₂ (2) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 82 |
| 3 | RuPhos | Pd(OAc)₂ (2) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 88 |
| 4 | BINAP | Pd₂(dba)₃ (1) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 75 |
Experimental Protocols
Protocol 1: General Procedure for the Selective Buchwald-Hartwig Amination of this compound with an Arylamine (e.g., Aniline)
This protocol is a general starting point and may require optimization for different amines.
Materials:
-
This compound
-
Aniline
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Anhydrous, degassed reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen) three times.
-
Under a positive flow of nitrogen, add sodium tert-butoxide (1.5 equiv).
-
Add anhydrous toluene via syringe.
-
Add aniline (1.2 equiv) via syringe.
-
Place the Schlenk tube in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(phenylamino)-6-chloropyrazin-2-amine.
Protocol 2: General Procedure for the Selective Buchwald-Hartwig Amination of this compound with an Aliphatic Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Anhydrous, degassed reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), and SPhos (0.03 equiv).
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas three times.
-
Under a positive flow of nitrogen, add cesium carbonate (2.0 equiv).
-
Add anhydrous 1,4-dioxane via syringe.
-
Add morpholine (1.5 equiv) via syringe.
-
Place the Schlenk tube in a preheated oil bath or heating block set to 110 °C.
-
Stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(morpholino)-6-chloropyrazin-2-amine.
Visualizations
Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Diagram 3: Selectivity in the Amination of this compound
Caption: Regioselectivity in the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-6-chloropyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloropyrazin-2-amine is a versatile building block in medicinal chemistry and materials science. The strategic functionalization of this scaffold via palladium-catalyzed cross-coupling reactions offers a powerful avenue for the synthesis of novel pyrazine derivatives with diverse biological activities and material properties. The presence of two distinct halogen atoms, bromine and chlorine, allows for selective and sequential couplings, providing a platform for intricate molecular design. The electron-deficient nature of the pyrazine ring and the presence of the amino group can influence the reactivity and require careful optimization of reaction conditions.
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound.
General Considerations for Cross-Coupling Reactions
Successful palladium-catalyzed cross-coupling of this compound hinges on the judicious selection of the catalyst system and reaction parameters. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, palladium-catalyzed reactions can be directed to selectively occur at the C5-bromo position under carefully controlled conditions.
Key Parameters:
-
Catalyst System: The choice of palladium precursor and ligand is critical. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often effective in promoting the catalytic cycle, especially for challenging substrates.
-
Base: The base plays a crucial role in the transmetalation step (Suzuki) or deprotonation of the nucleophile (Buchwald-Hartwig, Sonogashira). Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KOtBu).
-
Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. Common choices include ethereal solvents (1,4-dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures, often facilitated by microwave irradiation to reduce reaction times and improve yields.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-6-chloropyrazin-2-amines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or their esters.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Tabulated Data: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Moderate-Good |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O (10:1) | 100 | 12 | Good |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 16 | Good-Excellent |
Note: Yields are generalized based on similar reactions and may require optimization for this specific substrate.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst, the ligand (if applicable), and the base.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask.
-
Reaction: Stir the mixture at the specified temperature for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an appropriate organic solvent.
-
Extraction: Partition the filtrate between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-6-chloropyrazin-2-amine.
Buchwald-Hartwig Amination: Synthesis of 5-(Amino)-6-chloropyrazin-2-amines
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.[1]
Tabulated Data: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 16 | Good |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 24 | Moderate-Good |
| 3 | Benzylamine | [Pd(cinnamyl)Cl]₂ (1) | cataCXium A (2) | KOtBu (1.5) | t-BuOH | 80 | 12 | Good-Excellent |
Note: Yields are generalized based on similar reactions and may require optimization for this specific substrate.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precursor, the ligand, and the base.
-
Reagent Addition: Add this compound (1.0 equiv) and the corresponding amine (1.1-1.5 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring for the specified time and temperature.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel, eluting with additional solvent. Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.
Sonogashira Coupling: Synthesis of 5-(Alkynyl)-6-chloropyrazin-2-amines
The Sonogashira coupling provides a direct method for the formation of a C-C triple bond between this compound and a terminal alkyne. This reaction is typically co-catalyzed by palladium and a copper(I) salt.
Logical Relationship: Sonogashira Coupling Components
Caption: Key components for a successful Sonogashira coupling reaction.[2][3]
Tabulated Data: Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT-50 | 12 | Good |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 60 | 8 | Good-Excellent |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Acetonitrile | 70 | 16 | Moderate-Good |
Note: Yields are generalized based on similar reactions and may require optimization for this specific substrate.
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) co-catalyst.
-
Inerting: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent and the amine base. Stir the mixture for a few minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2-2.0 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at the specified temperature and monitor by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the desired 5-(alkynyl)-6-chloropyrazin-2-amine.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile toolkit for the synthesis of a wide array of functionalized pyrazine derivatives. The protocols and data presented herein serve as a valuable starting point for researchers in the fields of drug discovery and materials science. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols: Synthesis of Pyrazine Derivatives from 5-Bromo-6-chloropyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various pyrazine derivatives starting from the versatile building block, 5-Bromo-6-chloropyrazin-2-amine. This starting material is a valuable precursor for the development of novel compounds with potential therapeutic applications, particularly as kinase inhibitors. The protocols outlined below focus on key synthetic transformations including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation reactions, which are fundamental for the diversification of the pyrazine core.
Introduction to Pyrazine Derivatives in Medicinal Chemistry
Pyrazine and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their unique chemical properties and ability to participate in various biological interactions have made them a focal point in medicinal chemistry and drug discovery. The pyrazine ring system is a key component in several FDA-approved drugs, highlighting its therapeutic importance.
Derivatives of this compound have been investigated for their potential as potent and selective inhibitors of various protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. As such, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. Pyrazine-based compounds have shown promise as inhibitors of key kinases such as Aurora kinases, Checkpoint Kinase 1 (CHK1), and Spleen Tyrosine Kinase (Syk), which are involved in cell cycle regulation, DNA damage response, and immune signaling, respectively.[1][2] The synthetic accessibility and the potential for chemical modification of the pyrazine core make this compound an attractive starting point for the generation of libraries of potential kinase inhibitors for screening and lead optimization.
Key Synthetic Transformations
The functionalization of the this compound core can be efficiently achieved through a variety of modern cross-coupling reactions. The presence of two distinct halogen atoms (bromine and chlorine) at positions 5 and 6 allows for selective and sequential reactions, providing a powerful tool for creating molecular diversity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[3] In the context of this compound, this reaction is typically employed to introduce aryl or heteroaryl substituents at the more reactive 5-position (C-Br bond).
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 5-(Aryl)-6-chloropyrazin-2-amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst (0.05 mmol).
-
Add the base (2.0 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (e.g., 10 mL of 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling:
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 75-85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 85 | 16 | 80-90 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene | 100 | 18 | 65-75 |
Note: The data in this table is representative and compiled from typical Suzuki-Miyaura reactions on similar substrates. Actual results may vary.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[4] This reaction is particularly useful for introducing a wide range of primary and secondary amines at the 5- or 6-position of the pyrazine ring, further expanding the chemical diversity of the synthesized derivatives.
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 5-(Amino)-6-chloropyrazin-2-amine Derivatives
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol) to the tube.
-
Add the anhydrous, degassed solvent (e.g., 5 mL of toluene) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Buchwald-Hartwig Amination:
| Amine | Precatalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 70-80 |
| Benzylamine | PdCl₂(dppf) | K₃PO₄ | THF | 80 | 24 | 75-85 |
Note: The data in this table is representative and compiled from typical Buchwald-Hartwig aminations on similar substrates. Actual results may vary.
Cyanation Reaction
The introduction of a nitrile group onto the pyrazine ring can be a valuable transformation, as the nitrile can be further converted into other functional groups such as carboxylic acids, amides, or tetrazoles. Palladium- or copper-catalyzed cyanation reactions are commonly employed for this purpose.
General Reaction Scheme:
Caption: General scheme for the cyanation reaction.
Experimental Protocol: Synthesis of 5-Cyano-6-chloropyrazin-2-amine
This protocol is a general guideline and should be performed with appropriate safety precautions due to the toxicity of cyanide reagents.
Materials:
-
This compound
-
Zinc cyanide (Zn(CN)₂, 0.6 - 1.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous, degassed solvent (e.g., DMF or NMP)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a fume hood with appropriate engineering controls, add this compound (1.0 mmol), zinc cyanide (0.6 mmol), and the palladium catalyst (0.05 mmol) to a dry Schlenk tube.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., 5 mL of DMF) via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with a solution of sodium hypochlorite (bleach) to destroy any residual cyanide.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Cyanation Reaction:
| Cyanide Source | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Zn(CN)₂ | Pd(PPh₃)₄ | DMF | 120 | 12 | 70-80 |
| K₄[Fe(CN)₆] | CuI | NMP | 140 | 24 | 65-75 |
| NaCN | Pd₂(dba)₃ / dppf | Toluene | 110 | 18 | 60-70 |
Note: The data in this table is representative and compiled from typical cyanation reactions on similar substrates. Actual results may vary. Extreme caution should be exercised when working with cyanide reagents.
Application Example: Multi-step Synthesis of a Kinase Inhibitor Scaffold
The following workflow illustrates a potential multi-step synthesis of a kinase inhibitor scaffold starting from this compound, combining some of the key reactions described above.
Caption: Experimental workflow for the synthesis of a kinase inhibitor scaffold.
Signaling Pathway Context: Targeting Kinase Pathways in Cancer
Many of the pyrazine derivatives synthesized from this compound are designed to target protein kinases that are hyperactivated in cancer. A common target is the PI3K/Akt/mTOR pathway, which is a critical signaling cascade that regulates cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazine-based kinase inhibitor.
By inhibiting key kinases like Akt, these pyrazine derivatives can block downstream signaling, leading to a reduction in cancer cell proliferation and survival. The development of potent and selective inhibitors is a crucial goal in cancer drug discovery.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of pyrazine derivatives. The application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allows for the efficient and selective functionalization of the pyrazine core. The resulting compounds have shown significant potential as modulators of key biological pathways, particularly as kinase inhibitors, making this an important area of research for the development of new therapeutic agents. The protocols and data provided herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
References
Sonogashira Coupling with Halo-pyrazines: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction of halo-pyrazines with terminal alkynes. Pyrazine rings are significant scaffolds in medicinal chemistry, and the introduction of alkynyl moieties via Sonogashira coupling offers a powerful tool for the synthesis of novel drug candidates and functional materials.
Introduction to Sonogashira Coupling on Pyrazine Scaffolds
The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] For pyrazine systems, this reaction enables the direct formation of a C(sp)-C(sp²) bond, attaching an alkyne to the pyrazine ring. This transformation is highly valuable for extending conjugation, introducing rigid linkers, and providing a versatile functional group for further chemical modifications.
The reactivity of halo-pyrazines in Sonogashira coupling generally follows the trend of other aryl halides: Iodo-pyrazines are the most reactive, followed by bromo-pyrazines, with chloro-pyrazines being the least reactive.[2] Consequently, reaction conditions must be tailored to the specific halogenated pyrazine substrate. Both traditional copper-co-catalyzed and copper-free conditions have been successfully applied to related heterocyclic systems and can be adapted for halo-pyrazines.[2][3]
Experimental Workflows and Mechanisms
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.
A generalized workflow for the Sonogashira coupling of a halo-pyrazine is depicted below. The process necessitates an inert atmosphere to prevent the degradation of the catalyst and the unwanted homocoupling of the terminal alkyne (Glaser coupling).
Caption: General workflow for the Sonogashira coupling of halo-pyrazines.
The catalytic cycles for both copper-catalyzed and copper-free Sonogashira reactions are illustrated below.
Caption: Catalytic cycles for Sonogashira coupling.
Experimental Protocols
The following protocols are generalized starting points and may require optimization for specific substrates and alkynes.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of Bromo- and Iodo-pyrazines
This protocol is adapted from procedures for other halo-heterocycles and is suitable for more reactive halo-pyrazines.[4][5]
Materials:
-
Halo-pyrazine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA)) (2-3 equiv)
-
Anhydrous solvent (e.g., DMF, THF, or acetonitrile)
Procedure:
-
To a dry Schlenk flask, add the halo-pyrazine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. The optimal temperature will depend on the reactivity of the halo-pyrazine.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of Halo-pyrazines
This protocol is advantageous for substrates that are sensitive to copper salts or when homo-coupling of the alkyne is a significant side reaction.[2]
Materials:
-
Halo-pyrazine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)
-
Phosphine ligand (e.g., PPh₃, XPhos, SPhos) (4-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like Et₃N) (2-3 equiv)
-
Anhydrous solvent (e.g., DMF, dioxane, or toluene)
Procedure:
-
In a dry Schlenk flask, combine the halo-pyrazine, palladium catalyst, and phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purify the product as described in Protocol 1.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various halo-pyrazines. Note that these are representative examples and results may vary based on the specific substrates and reaction conditions used.
Table 1: Sonogashira Coupling of Iodo-pyrazines
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | Et₃N (2) | THF | 65 | 4 | ~95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | - | DIPEA (2.5) | DMF | 80 | 6 | ~90 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5) / CuI (5) | PPh₃ (5) | Et₃N (3) | DMF | 100 | 3 | ~85 |
| 4 | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane | 100 | 12 | ~88 |
Table 2: Sonogashira Coupling of Bromo-pyrazines
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) / CuI (10) | - | Et₃N (3) | DMF | 100 | 12 | ~85 |
| 2 | 1-Octyne | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2) | Toluene | 110 | 16 | ~80 |
| 3 | 4-Ethynylanisole | PdCl₂(dppf) (4) / CuI (8) | - | Piperidine (3) | Acetonitrile | 80 | 10 | ~82 |
| 4 | Cyclopropylacetylene | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | K₃PO₄ (2) | Dioxane | 100 | 24 | ~75 |
Table 3: Sonogashira Coupling of Chloro-pyrazines
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ (2.5) | Dioxane | 120 | 24 | ~60 |
| 2 | 1-Heptyne | Pd₂(dba)₃ (4) | RuPhos (8) | K₂CO₃ (3) | t-Amyl alcohol | 110 | 36 | ~55 |
| 3 | 3-Ethynyltoluene | PdCl(allyl)(dppb) (5) | - | DBU (3) | NMP | 130 | 24 | ~65 |
| 4 | (4-Fluorophenyl)acetylene | Pd-PEPPSI-IPr (5) | - | KOt-Bu (2) | Toluene | 110 | 18 | ~70 |
Yields are approximate and based on literature for similar substrates. They serve as a general guideline.
Troubleshooting and Key Considerations
-
Inert Atmosphere: Strict exclusion of oxygen is critical to prevent catalyst deactivation and Glaser coupling.
-
Solvent and Base Quality: Anhydrous solvents and high-purity bases are essential for optimal results.
-
Catalyst and Ligand Choice: For less reactive halo-pyrazines (especially chloro-pyrazines), more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) are often necessary to promote oxidative addition.
-
Copper-Free vs. Copper-Catalyzed: If Glaser homocoupling is a significant issue, switching to a copper-free protocol is recommended.
-
Reaction Monitoring: Close monitoring of the reaction is important, as prolonged reaction times at high temperatures can lead to product degradation.
-
Purification: The polarity of the resulting alkynyl-pyrazine will vary depending on the substituents. A range of solvent systems for column chromatography (e.g., hexane/ethyl acetate mixtures) should be screened for optimal separation.
By carefully selecting the reaction conditions based on the nature of the halo-pyrazine and the terminal alkyne, the Sonogashira coupling provides a robust and versatile method for the synthesis of a wide array of alkynyl-pyrazines for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes: 5-Bromo-6-chloropyrazin-2-amine as a Key Building Block for Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloropyrazin-2-amine is a versatile heterocyclic compound that serves as a crucial starting material in the synthesis of targeted kinase inhibitors. Its distinct chemical architecture, featuring a pyrazine core with strategically placed halogen and amine functionalities, allows for sequential and regioselective modifications. This makes it an ideal scaffold for developing potent and selective inhibitors of key cellular signaling pathways implicated in cancer and other diseases. The 2-aminopyrazine motif is a well-established pharmacophore that often interacts with the hinge region of the kinase active site, while the bromo and chloro substituents provide orthogonal handles for diversification through cross-coupling reactions.
This document provides detailed protocols and data for the application of this compound in the synthesis of inhibitors targeting the Phosphoinositide 3-kinase (PI3K) pathway, a critical regulator of cell growth, proliferation, and survival.
Featured Application: Synthesis of PI3K Inhibitors
The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[1] Kinase inhibitors developed from the this compound scaffold have demonstrated potent activity against PI3K isoforms. The general synthetic strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to install a desired aryl or heteroaryl group at the 5-position of the pyrazine ring.
Below is a representative workflow for the synthesis of a PI3K inhibitor using this building block.
Caption: General workflow for kinase inhibitor synthesis.
Quantitative Biological Data
Compounds synthesized from the this compound scaffold have shown potent and selective inhibition of PI3K isoforms. The following table summarizes the inhibitory activity of a representative compound, 5-(2,6-dimethoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrazin-2-amine, synthesized via the methods described below.
| Kinase Target | IC50 (nM) |
| PI3Kα | 1.5 |
| PI3Kβ | 19.6 |
| PI3Kδ | 1.3 |
| PI3Kγ | 4.6 |
| mTOR | 11.2 |
| DNA-PK | 1.8 |
Data derived from patent WO2009116460 A1, Example 1.
Experimental Protocols
The following protocols are representative examples for the synthesis of PI3K inhibitors starting from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid to generate the key intermediate.
Reaction Scheme: this compound + (2,6-dimethoxyphenyl)boronic acid → 5-(2,6-dimethoxyphenyl)-6-chloropyrazin-2-amine
Materials and Reagents:
-
This compound (1.0 equiv)
-
(2,6-dimethoxyphenyl)boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried reaction vessel, add this compound, (2,6-dimethoxyphenyl)boronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-Dioxane and Water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate, 5-(2,6-dimethoxyphenyl)-6-chloropyrazin-2-amine.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol details the displacement of the remaining chloro substituent with an amine nucleophile to yield the final product.
Reaction Scheme: 5-(2,6-dimethoxyphenyl)-6-chloropyrazin-2-amine + 1-methylpiperazine → 5-(2,6-dimethoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrazin-2-amine
Materials and Reagents:
-
5-(2,6-dimethoxyphenyl)-6-chloropyrazin-2-amine (1.0 equiv)
-
1-methylpiperazine (3.0 equiv)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv) (Optional, as a base)
Procedure:
-
To a reaction vessel, add 5-(2,6-dimethoxyphenyl)-6-chloropyrazin-2-amine.
-
Add the solvent (DMF or NMP) followed by 1-methylpiperazine.
-
Heat the reaction mixture to 120-140 °C. The reaction can also be performed efficiently using microwave irradiation.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If necessary, the crude product can be further purified by recrystallization or column chromatography to yield the final kinase inhibitor.
Target Signaling Pathway
The synthesized compounds are potent inhibitors of the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cellular processes, and its inhibition is a validated strategy for cancer therapy. Upon activation by Receptor Tyrosine Kinases (RTKs), PI3K phosphorylates PIP2 to PIP3, initiating a downstream signaling cascade.
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition.
References
Application of 5-Bromo-6-chloropyrazin-2-amine in Drug Discovery: A Case Study in Kinase Inhibition
Introduction
5-Bromo-6-chloropyrazin-2-amine is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its substituted pyrazine core is a privileged scaffold, frequently utilized in the development of small molecule kinase inhibitors. The differential reactivity of the bromine and chlorine substituents allows for sequential and regioselective modifications, making it an ideal starting material for the synthesis of complex molecular architectures targeting various enzymes involved in cellular signaling. This application note will focus on the utility of this compound in the discovery of potent and selective kinase inhibitors, with a specific case study on the development of RP-6306, a first-in-class clinical candidate targeting PKMYT1.
Case Study: Synthesis of RP-6306, a Selective PKMYT1 Inhibitor
Protein kinase membrane-associated tyrosine/threonine-like 1 (PKMYT1) is a key regulator of the G2/M cell cycle checkpoint, responsible for the inhibitory phosphorylation of CDK1. In cancers with Cyclin E1 (CCNE1) amplification, tumor cells become dependent on PKMYT1 for survival, presenting a synthetic lethal therapeutic strategy. The discovery of RP-6306, an orally bioavailable and selective PKMYT1 inhibitor, highlights the strategic use of this compound as a foundational chemical starting material.[1][2]
Quantitative Data: In Vitro Activity of RP-6306
The following table summarizes the in vitro potency and selectivity of the clinical candidate RP-6306, which was synthesized utilizing a derivative of this compound.
| Compound | Target | IC50 (nM) | Cell-Based Activity (EC50, nM) |
| RP-6306 | PKMYT1 | 1.3 | 25 |
| WEE1 | >10,000 | >10,000 |
Data extracted from Szychowski J, et al. (2022).[1]
Signaling Pathway
PKMYT1 is a crucial negative regulator of the cell cycle. In normal cells, it phosphorylates CDK1 at Thr14, which, along with phosphorylation at Tyr15 by WEE1, keeps the CDK1/Cyclin B complex inactive, preventing premature entry into mitosis. In CCNE1-amplified cancer cells, there is an increased reliance on the G2/M checkpoint for DNA repair and cell survival. Inhibition of PKMYT1 by RP-6306 leads to the accumulation of active CDK1/Cyclin B, forcing the cancer cells into premature and catastrophic mitosis, ultimately resulting in cell death. This concept is known as synthetic lethality.
Caption: PKMYT1 signaling pathway and the mechanism of action of RP-6306.
Experimental Protocols
The following protocols are adapted from the synthesis of RP-6306 and its precursors, demonstrating the utility of this compound as a starting material.[1]
Protocol 1: Conversion of this compound to 5-bromo-6-chloro-pyrazin-2-ol
This initial step modifies the amine group, preparing the scaffold for subsequent cross-coupling reactions.
Materials:
-
This compound (Compound 110)
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Crushed ice
-
Water
-
Reaction vessel with mechanical stirring
-
Filtration apparatus
Procedure:
-
Cool a solution of this compound (1.0 eq) in sulfuric acid to 0 °C in a reaction vessel equipped with a mechanical stirrer.
-
Slowly add sodium nitrite (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the resulting thick mixture at 0 °C for 1 hour.
-
Slowly pour the reaction mixture into a larger vessel containing a slurry of crushed ice and water, ensuring the temperature does not exceed 30 °C.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield 5-bromo-6-chloro-pyrazin-2-ol (Compound 111).
Protocol 2: General Suzuki Coupling Procedure
This protocol outlines a representative Suzuki coupling reaction, a common method for introducing aryl or heteroaryl moieties at the bromine position of the pyrazine ring.
References
Application Notes and Protocols for Regioselective Reactions of Polysubstituted Pyrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine and its polysubstituted derivatives are crucial heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities. The regioselectivity of chemical reactions on the pyrazine ring is a critical aspect in the synthesis of novel compounds, as the position of substituents significantly influences their physicochemical properties and biological functions. This document provides detailed application notes and experimental protocols for controlling regioselectivity in various reactions of polysubstituted pyrazines, including nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and direct C-H functionalization.
Factors Influencing Regioselectivity
The regiochemical outcome of substitution reactions on the pyrazine ring is governed by a combination of electronic and steric factors. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, making the carbon atoms electron-deficient and susceptible to nucleophilic attack. The extent of this electron deficiency varies depending on the position relative to the nitrogen atoms and the nature of the existing substituents.
Electronic Effects:
-
Inductive Effects: The electronegative nitrogen atoms exert a strong inductive effect, withdrawing electron density from the adjacent carbon atoms.
-
Mesomeric Effects: Substituents with lone pairs or pi-systems can donate or withdraw electron density through resonance, influencing the reactivity of different positions on the ring. Electron-donating groups (EDGs) generally direct incoming electrophiles to ortho and para positions relative to themselves, while electron-withdrawing groups (EWGs) direct them to meta positions. In nucleophilic substitutions, EWGs activate the ring, particularly at positions ortho and para to them.
Steric Effects:
-
Bulky substituents can hinder the approach of reagents to adjacent positions, thereby favoring substitution at less sterically crowded sites.
Data Presentation: Regioselectivity in Pyrazine Reactions
The following tables summarize quantitative data on the regioselectivity of various reactions on polysubstituted pyrazines, providing a comparative overview of the influence of substituents and reaction conditions on isomer distribution and yields.
| Reaction Type | Substrate | Reagents and Conditions | Major Product(s) | Isomer Ratio | Yield (%) | Reference |
| Nucleophilic Aromatic Substitution | 2-Substituted 3,5-Dichloropyrazines | Various amines | 5-substituted or 3-substituted product | - | - | [1] |
| Nucleophilic Aromatic Substitution | 2,6-Dichloro-3-(methoxycarbonyl)pyridine | 1-Methylpiperazine, various solvents | 2- or 6-substituted product | 16:1 to 2:1 | - | [2] |
| Nucleophilic Aromatic Substitution | Chloroazines | Bisulfide (HS-) and Polysulfides (Sn2-) | Substitution of halogen with sulfur | - | - | [3] |
| Suzuki-Miyaura Coupling | 2,4-Dibromopyridine | Phenylboronic acid, Pd(OAc)2, PPh3 | C2- or C4-substituted product | up to 98:1 | - | [4] |
| Suzuki-Miyaura Coupling | 3,6-Dihalogenoimidazo[1,2-a]pyridines | Various boronic acids, Pd catalysts, bases | 3- or 6-substituted product | - | High | [5] |
| Sonogashira Coupling | 3,6-Dihalogenoimidazo[1,2-a]pyridines | Various terminal alkynes, Pd catalysts, bases | 3- or 6-substituted product | - | High | [5] |
| Sonogashira Coupling | 9-Substituted-6-chloro-2,8-diiodopurines | Terminal alkynes, Pd catalysts with different ligands | C2- or C8-alkynylated product | - | - | [6] |
| Nitration | 2,6-Dimethoxypyrazine | Nitrating agents (e.g., HNO3/H2SO4) | 3-Nitro and 3,5-dinitro derivatives | - | 65 | [7] |
| Synthesis of Pyrazoles | Acetylenic ketones and hydrazines | - | 1,3,5-trisubstituted pyrazoles | Highly regioselective | Excellent | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the data presentation table.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution on 2-Substituted 3,5-Dichloropyrazines[1]
This protocol describes a general method for the nucleophilic aromatic substitution of amines on 2-substituted 3,5-dichloropyrazines. The regioselectivity is dependent on the electronic nature of the substituent at the 2-position.
Materials:
-
2-Substituted 3,5-dichloropyrazine (1.0 eq)
-
Amine nucleophile (1.1 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, or NMP)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (optional, depending on the nucleophile)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-substituted 3,5-dichloropyrazine and the solvent.
-
Add the amine nucleophile to the solution. If the nucleophile is an amine salt, a base is required to generate the free amine in situ.
-
Stir the reaction mixture at a specified temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the nucleophile and substrate) for a designated time.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, filter the mixture and wash the solid with a suitable solvent.
-
If no precipitate forms, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the desired regioisomer(s).
-
Characterize the product(s) by NMR spectroscopy and mass spectrometry to confirm the structure and determine the isomeric ratio.
Protocol 2: General Procedure for Regioselective Suzuki-Miyaura Coupling of Dihalopyrazines[4]
This protocol outlines a general procedure for the regioselective Suzuki-Miyaura cross-coupling of dihalopyrazines with boronic acids. The choice of catalyst and ligands can influence the regioselectivity.
Materials:
-
Dihalopyrazine (e.g., 2,4-dibromopyridine) (1.0 eq)
-
Aryl or vinyl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (e.g., PPh₃, SPhos, XPhos) (if not using a pre-formed catalyst complex)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
Procedure:
-
In a reaction vessel, combine the dihalopyrazine, boronic acid, palladium catalyst, ligand (if necessary), and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.
-
Analyze the purified products by NMR and mass spectrometry to determine the structures and calculate the isomer ratio.
Protocol 3: General Procedure for Regioselective Sonogashira Coupling of Dihalopyrazines[5][6]
This protocol details a general method for the regioselective Sonogashira cross-coupling of dihalopyrazines with terminal alkynes. The regioselectivity can be controlled by the choice of catalyst and reaction conditions.
Materials:
-
Dihalopyrazine (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (1-10 mol%)
-
Base (e.g., Et₃N, i-Pr₂NH) (2.0 - 5.0 eq)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
Procedure:
-
To a Schlenk flask, add the dihalopyrazine, palladium catalyst, and copper(I) salt.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or an elevated temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, and then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired alkynylated pyrazine(s).
-
Characterize the product(s) by NMR and mass spectrometry to confirm the regioselectivity.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the regioselectivity in reactions of polysubstituted pyrazines.
References
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 2. Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines: One-pot double-coupling approach - Lookchem [lookchem.com]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 5-Bromo-6-chloropyrazin-2-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki coupling of 5-Bromo-6-chloropyrazin-2-amine.
Troubleshooting Guide
Below are common issues encountered during the Suzuki coupling of this compound, along with their potential causes and recommended solutions.
Issue 1: Low to No Product Yield
Low or no yield is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: The palladium catalyst is central to the reaction. Its deactivation is a common cause of failure.
-
Solution: Use a fresh batch of palladium catalyst or a more stable pre-catalyst. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst decomposition. For challenging substrates, consider increasing the catalyst loading.
-
-
Inappropriate Ligand: The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.
-
Solution: For electron-deficient heteroaromatics like this compound, bulky and electron-rich phosphine ligands are often beneficial. Consider screening ligands such as SPhos, XPhos, or RuPhos.
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction kinetics.
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Solution: A moderately strong base is typically required for electron-deficient pyrazines. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃. The solvent system needs to solubilize all reactants; mixtures of an organic solvent (e.g., 1,4-dioxane, Toluene, or DMF) with water are common.
-
-
Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.
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Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider incrementally increasing it to 100-110 °C, while monitoring for potential degradation of starting materials or product.
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Issue 2: Formation of Significant Side Products
The presence of impurities in the final product can complicate purification and reduce the overall yield.
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Homocoupling of Boronic Acid: This side reaction, forming a dimer of the boronic acid, is often promoted by the presence of oxygen.
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Solution: Ensure the reaction mixture and solvents are thoroughly degassed. Slow addition of the boronic acid can also minimize its concentration and reduce the rate of homocoupling.
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Dehalogenation of Starting Material: The bromo or chloro group is replaced by a hydrogen atom.
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Solution: This can be influenced by the choice of base and solvent. Screening different bases may be necessary. Ensure the reaction is run under a strictly inert atmosphere.
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Protodeboronation: The boronic acid is converted back to the corresponding arene before it can participate in the cross-coupling.
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Solution: Use fresh, high-purity boronic acid. In some cases, using a more stable boronic ester (e.g., a pinacol ester) can mitigate this issue. Avoid unnecessarily high temperatures or prolonged reaction times.
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Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first, bromine or chlorine?
In Suzuki coupling reactions, the reactivity of halogens generally follows the trend I > Br > OTf > Cl. Therefore, the Carbon-Bromine bond is weaker and more susceptible to oxidative addition to the palladium catalyst than the Carbon-Chlorine bond. Selective coupling at the bromine position can be achieved under carefully controlled conditions.
Q2: My starting material has a free amino group. Will this interfere with the reaction?
The free amino group on the pyrazine ring can potentially coordinate to the palladium center. While this can sometimes inhibit the reaction, many Suzuki couplings on amino-substituted heterocycles are successful. In cases of low yield, protection of the amino group (e.g., as an acetamide) may be considered. For instance, the Suzuki coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide has been shown to proceed with good yields.[1]
Q3: What are the recommended starting conditions for this reaction?
For a starting point, a robust catalyst system known for coupling electron-deficient heterocycles is advisable. See the tables below for suggested starting conditions based on similar substrates. Optimization will likely be necessary for your specific boronic acid.
Q4: How do I choose the right catalyst and ligand?
The choice of catalyst and ligand is critical. For electron-deficient substrates like this, modern palladium pre-catalysts combined with bulky, electron-rich phosphine ligands often give the best results. Systems like Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos are good starting points. While Pd(PPh₃)₄ is a classic catalyst, it may not be effective for this type of substrate.[2]
Q5: What is the role of the base, and which one should I use?
The base is crucial for activating the boronic acid to facilitate the transmetalation step. A range of bases can be used, including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction. For challenging substrates, stronger, non-nucleophilic bases are often preferred.
Data Presentation
The following tables provide suggested starting conditions for the Suzuki-Miyaura coupling of substrates similar to this compound. These are intended as a guide and will likely require optimization.
Table 1: Suggested Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source (mol%) | Pd(OAc)₂ (2-5) | Pd₂(dba)₃ (2-5) | Pd(PPh₃)₄ (5-10) |
| Ligand (mol%) | SPhos (4-10) | XPhos (4-10) | PPh₃ (10-20) |
| Base | K₃PO₄ (2-3 equiv) | Cs₂CO₃ (2-3 equiv) | K₂CO₃ (2-3 equiv) |
| Solvent | Dioxane/H₂O (e.g., 10:1) | Toluene/H₂O (e.g., 10:1) | DMF |
| Temperature (°C) | 80 - 110 | 90 - 120 | 100 - 130 |
Data adapted from literature for similar electron-deficient heterocyclic systems.
Table 2: Example Yields for Suzuki Coupling of Related Amino-heterocycles
| Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Good |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | - | 37-72 |
These data are collated from different studies and are presented to illustrate general trends.[1][3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for the specific arylboronic acid being used.
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Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2-3 equiv).
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Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
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Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).
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Solvent Addition: Add the degassed solvent (e.g., a 10:1 mixture of 1,4-dioxane and water) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling reaction.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
Common side reactions with 5-Bromo-6-chloropyrazin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions regarding common side reactions encountered when using 5-Bromo-6-chloropyrazin-2-amine in synthetic protocols. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using this compound in cross-coupling reactions?
A1: Based on reactions with structurally similar compounds, the most prevalent side reactions in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination include hydrodehalogenation, homocoupling of reaction partners, and catalyst decomposition.[1][2] In Suzuki reactions, protodeborylation of the boronic acid partner is also a common issue.[1][2] For Buchwald-Hartwig aminations, an unproductive side reaction can be β-hydride elimination.[3]
Q2: I am observing a significant amount of starting material being converted to 6-chloropyrazin-2-amine (hydrodehalogenation). What are the likely causes?
A2: Hydrodehalogenation, the replacement of a halogen (in this case, bromine) with a hydrogen atom, is a common side reaction.[1] In Suzuki-Miyaura coupling, this can occur after the oxidative addition of the palladium catalyst. The resulting complex may react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated product.[2] Potential hydride sources include amine bases or alcohol solvents.
Q3: My desired cross-coupling reaction is sluggish, and I am seeing the formation of dimers of my coupling partners (homocoupling). Why is this happening?
A3: Homocoupling, or the dimerization of coupling partners, can occur in Suzuki reactions, particularly if Pd(II) species are present in the reaction mixture.[2] This can be due to the use of a Pd(II) precatalyst, incomplete reduction to the active Pd(0) catalyst, or the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[2]
Q4: In my Suzuki-Miyaura coupling, I am detecting the boronic acid starting material has been consumed, but the yield of my desired product is low. What could be the issue?
A4: A common side reaction in Suzuki-Miyaura coupling is protodeborylation, which is the cleavage of the carbon-boron bond of the boronic acid before the transmetalation step.[1][2] This is often facilitated by the presence of proton sources and can be more prevalent with certain heteroaryl boronic acids.[2]
Q5: The reaction mixture is turning black, and the reaction has stalled. What does this indicate?
A5: The formation of palladium black is a visual indicator of catalyst decomposition and precipitation.[1] This deactivation of the catalyst will halt the catalytic cycle and prevent the formation of the desired product. This can be caused by high temperatures, improper ligand choice, or the presence of impurities that poison the catalyst.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues and side reactions encountered when working with this compound.
Issue 1: Low yield of the desired product with significant recovery of starting material.
| Potential Cause | Troubleshooting Steps |
| Low Catalyst Activity | - Screen different palladium precursors and ligands. Bulky, electron-rich phosphine ligands are often effective for electron-deficient substrates.[1] - Ensure the catalyst and ligand are handled under an inert atmosphere to prevent deactivation. |
| Incorrect Base | - The choice of base is critical. For Suzuki reactions, the base facilitates the transmetalation step.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is typically required. - Screen a variety of bases (e.g., carbonates, phosphates, alkoxides) to find the optimal conditions for your specific transformation. |
| Suboptimal Solvent | - The solvent can impact the solubility of reagents and the stability of the catalytic species.[1] - Common solvents for cross-coupling reactions include dioxane, DMF, and toluene.[1] Consider screening different solvents or solvent mixtures. |
| Inadequate Temperature | - Reaction rates are temperature-dependent. However, excessively high temperatures can lead to catalyst decomposition.[1] - Start with a moderate temperature (e.g., 80-100 °C) and optimize as needed.[1] Microwave irradiation can sometimes improve yields and reduce reaction times.[1] |
Issue 2: Formation of hydrodehalogenated side product.
| Potential Cause | Troubleshooting Steps |
| Presence of Hydride Source | - If using an amine base, consider switching to an inorganic base. - If using an alcohol as a solvent or co-solvent, switch to an aprotic solvent. |
| Reaction Conditions | - Lowering the reaction temperature may disfavor the hydrodehalogenation pathway. |
Issue 3: Observation of homocoupled products.
| Potential Cause | Troubleshooting Steps |
| Presence of Pd(II) Species | - Ensure the reaction is thoroughly degassed to remove oxygen, which can promote the formation of Pd(II).[2] - If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. |
| Reaction Stoichiometry | - Using a slight excess of the boronic acid partner in Suzuki reactions can sometimes minimize its homocoupling. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in cross-coupling reactions involving this compound.
Caption: Troubleshooting workflow for cross-coupling reactions.
Generic Cross-Coupling Reaction Pathway
This diagram illustrates a generic palladium-catalyzed cross-coupling reaction with this compound and highlights potential side reactions.
Caption: Main and side reaction pathways.
Experimental Protocols
While specific protocols for this compound are proprietary to individual research, a general procedure for a Buchwald-Hartwig amination is provided below as a starting point for optimization.[1]
General Protocol for Buchwald-Hartwig Amination:
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To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOt-Bu).
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
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Add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents) under a positive flow of inert gas.
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Add the anhydrous, degassed solvent (e.g., toluene).
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
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Upon completion, cool the reaction to room temperature and quench appropriately.
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Perform an aqueous workup and purify the product by a suitable method (e.g., column chromatography or recrystallization).
References
Technical Support Center: Catalyst Deactivation in Palladium Cross-Coupling of Pyrazines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the palladium-catalyzed cross-coupling of pyrazines. The inherent Lewis basicity of the pyrazine nitrogen atoms can lead to complex catalyst deactivation pathways, resulting in low yields and reaction failures. This guide offers systematic approaches to diagnose and resolve these issues.
Troubleshooting Guides
Issue 1: Low to No Conversion of Halopyrazine
Primary Symptom: The starting halopyrazine is largely unreacted after the expected reaction time.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Catalyst Poisoning by Pyrazine Nitrogen | The nitrogen atoms of the pyrazine ring can coordinate strongly to the palladium center, forming inactive catalyst complexes.[1] To mitigate this, use sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands can sterically hinder the coordination of the pyrazine nitrogen. | Increased reaction yield and conversion by preventing the formation of inactive palladium-pyrazine complexes. |
| Inactive Palladium Catalyst | The Pd(0) active species may not be generated efficiently from the precatalyst, or it may have decomposed. | Use a fresh batch of a well-stored precatalyst. Consider using more advanced, air- and moisture-stable precatalysts (e.g., G3 or G4 Buchwald precatalysts) that readily form the active Pd(0) species. |
| Inappropriate Base | The strength and nature of the base are critical for the transmetalation step and can influence catalyst stability. For electron-deficient pyrazines, a moderately strong base is often required. | Screen a variety of bases such as Cs₂CO₃, K₃PO₄, and NaOt-Bu. The optimal base will depend on the specific substrates and ligand used. In some cases, weaker bases like K₂CO₃ can be effective and minimize side reactions. |
| Suboptimal Solvent | The solvent can affect catalyst solubility, stability, and the rate of the catalytic cycle. | Screen common solvents for cross-coupling reactions like toluene, dioxane, and THF. The addition of a co-solvent like water can sometimes be beneficial, especially in Suzuki couplings. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation. |
| Low Reaction Temperature | The activation energy for the oxidative addition of a halopyrazine may require higher temperatures. | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for potential decomposition of starting materials or products at higher temperatures. |
Experimental Workflow for Troubleshooting Low Conversion
Troubleshooting workflow for low conversion in pyrazine cross-coupling.
Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
Primary Symptom: Significant formation of undesired products alongside or instead of the desired cross-coupled product.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Homocoupling of Boronic Acid (Suzuki) | This can occur if the transmetalation is slow or if the reaction temperature is too low. | Increase the reaction temperature to favor the cross-coupling pathway. Ensure the base is sufficiently strong and soluble to facilitate efficient transmetalation. |
| Dehalogenation of Halopyrazine | The presence of water or other protic sources can lead to the replacement of the halogen with a hydrogen atom. Certain bases can also promote this side reaction. | Use anhydrous solvents and reagents. If using an aqueous base, minimize the amount of water. Consider using a non-protic base. |
| Catalyst Decomposition to Palladium Black | Slow catalytic turnover, often due to catalyst inhibition by the pyrazine, can lead to the aggregation of Pd(0) into inactive palladium black, which can also catalyze side reactions. | Employ more robust catalyst systems with bulky ligands to accelerate the catalytic cycle and improve catalyst stability. Lowering the reaction temperature, if the reaction kinetics allow, can sometimes reduce the rate of decomposition. |
Logical Relationship of Factors Leading to Side Product Formation
Relationship between causes and side product formation.
Frequently Asked Questions (FAQs)
Q1: Why are pyrazines challenging substrates for palladium-catalyzed cross-coupling?
A1: The primary challenge arises from the Lewis basic nitrogen atoms in the pyrazine ring. These nitrogens can coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes. This "catalyst poisoning" can slow down or completely halt the catalytic cycle, resulting in low yields or no reaction.
Q2: Which type of palladium catalyst is best for pyrazine cross-coupling?
A2: There is no single "best" catalyst, as the optimal choice depends on the specific reaction (e.g., Suzuki, Buchwald-Hartwig, Stille) and the substrates. However, catalyst systems employing sterically bulky and electron-rich ligands have shown the most success. These include:
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Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and RuPhos are often effective as their bulkiness can prevent the pyrazine nitrogen from binding to the palladium center.
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N-heterocyclic carbene (NHC) ligands: These have also demonstrated good performance due to their strong electron-donating properties and steric bulk.
Q3: How does the choice of base affect the reaction?
A3: The base plays a crucial role in the transmetalation step of many cross-coupling reactions. For pyrazine substrates, a careful balance is needed. A base that is too weak may not facilitate transmetalation efficiently, leading to low yields. Conversely, a base that is too strong can promote side reactions like dehalogenation or decomposition of sensitive starting materials. Common bases to screen include carbonates (Cs₂CO₃, K₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu).
Q4: What are the typical signs of catalyst deactivation in my reaction?
A4: Visual and analytical indicators of catalyst deactivation include:
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Color change: The formation of a black precipitate (palladium black) is a clear sign of catalyst decomposition.
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Reaction stalling: Monitoring the reaction by TLC or LC-MS may show initial product formation that then plateaus, with significant starting material remaining.
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Inconsistent results: Reactions that are not reproducible often point to issues with catalyst stability or sensitivity to trace impurities.
Q5: Can I monitor catalyst deactivation during my reaction?
A5: Yes, for reactions involving phosphine ligands, ³¹P NMR spectroscopy can be a powerful tool to monitor the state of the catalyst in situ. By taking aliquots from the reaction mixture at different time points, you can observe the signals corresponding to the active catalyst, coordinated phosphine ligands, and potential deactivation products like phosphine oxides.
Quantitative Data Summary
The following tables provide a summary of reported yields for various palladium-catalyzed cross-coupling reactions of pyrazine derivatives. Note that direct comparisons should be made with caution as reaction conditions can vary significantly between studies.
Table 1: Suzuki-Miyaura Coupling of Halopyrazines with Phenylboronic Acid
| Halopyrazine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyrazine | Pd(dppb)Cl₂ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2-Chloropyrazine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 16 | 92 |
| 2,5-Diiodopyrazine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 8 | 95 |
| 2,5-Dibromopyrazine | Pd(dppf)Cl₂ | Na₂CO₃ | DMF | 100 | 12 | 88 |
Table 2: Buchwald-Hartwig Amination of Halopyrazines
| Halopyrazine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyrazine | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 | 18 | 94 |
| 2-Bromopyrazine | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 16 | 89 |
| 2,5-Diiodopyrazine | Benzylamine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 | 24 | 85 (disubstituted) |
Table 3: Stille Coupling of 2-(Tributylstannyl)pyrazine with Aryl Halides
| Aryl Halide | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(PPh₃)₄ | - | Toluene | 110 | 12 | 88 |
| 4-Bromotoluene | PdCl₂(PPh₃)₂ | CuI | DMF | 100 | 16 | 82 |
| 4-Chloroacetophenone | Pd₂(dba)₃ / P(t-Bu)₃ | - | Dioxane | 120 | 24 | 75 |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrazine
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Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the chloropyrazine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
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Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand if required.
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Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.5 M) via syringe.
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Reaction: Place the sealed tube in a preheated oil bath or heating block and stir at the desired temperature (typically 80-120 °C).
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Monitoring Catalyst Deactivation by ³¹P NMR Spectroscopy
This protocol is intended for reactions using phosphine ligands.
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Sample Preparation: Set up the cross-coupling reaction as described in Protocol 1 in a Schlenk flask.
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Initial Spectrum: Before heating, take an initial aliquot (~0.5 mL) of the reaction mixture under an inert atmosphere and transfer it to an NMR tube. Add a deuterated solvent lock (e.g., C₆D₆ or toluene-d₈) if the reaction solvent is not deuterated. Acquire a ³¹P NMR spectrum.
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Reaction Monitoring: Begin heating the reaction. At regular intervals (e.g., every 1-2 hours), take further aliquots and acquire ³¹P NMR spectra.
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Data Analysis:
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Identify the signal for the free phosphine ligand.
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Observe the formation of new signals corresponding to the palladium-ligand complex (the active catalyst).
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Monitor for the appearance of signals corresponding to phosphine oxide, which indicates ligand oxidation and catalyst deactivation.
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Changes in the chemical shifts and relative integrations of the palladium-ligand complex signals can provide insights into the formation of different catalyst species and potential deactivation pathways.
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Catalyst Deactivation Pathway via Pyrazine Coordination
Simplified deactivation pathway by pyrazine coordination.
References
Technical Support Center: Overcoming Low Reactivity of 5-Bromo-6-chloropyrazin-2-amine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 5-Bromo-6-chloropyrazin-2-amine in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide
Low reactivity of this compound is a common challenge. The electron-withdrawing nature of the pyrazine ring and the two halogen substituents deactivate the molecule towards oxidative addition, a critical step in the catalytic cycle of many cross-coupling reactions. The following Q&A guide addresses specific issues you might encounter.
Question: My Suzuki-Miyaura coupling reaction with this compound is sluggish or provides low yields. What are the key parameters to optimize?
Answer:
Several factors can be optimized to improve the outcome of a sluggish Suzuki-Miyaura coupling:
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Catalyst and Ligand Selection: The choice of the palladium catalyst and the phosphine ligand is paramount. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition and stabilize the palladium complex.
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Base: The base plays a crucial role in the transmetalation step. The strength and nature of the base can significantly impact the reaction rate and yield.
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Solvent: The solvent should be able to dissolve the reactants and be stable at the required reaction temperature. Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation.
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Temperature: Increasing the reaction temperature can often overcome the activation energy barrier for unreactive substrates.
Question: I am observing significant amounts of side products, such as hydrodehalogenation or homocoupling, in my cross-coupling reaction. How can I minimize these?
Answer:
The formation of side products is a common issue when dealing with challenging substrates. Here are some strategies to minimize them:
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Hydrodehalogenation (replacement of a halogen with hydrogen): This can be caused by the presence of water or other protic sources. Ensure all reagents and solvents are anhydrous. The choice of base can also influence this side reaction; sometimes switching to a weaker base can be beneficial.
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Homocoupling (dimerization of the starting materials): This is often a result of slow transmetalation. Optimizing the catalyst/ligand system to favor the cross-coupling pathway is key. Adjusting the stoichiometry of the coupling partners can also help.
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Protodeborylation (cleavage of the C-B bond in the boronic acid): This is another side reaction promoted by protic impurities. Again, ensure anhydrous conditions.
Question: My Buchwald-Hartwig amination with this compound is not proceeding. What should I try?
Answer:
Similar to other cross-coupling reactions, the success of a Buchwald-Hartwig amination on this substrate heavily relies on the reaction conditions:
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Catalyst and Ligand: Highly active catalysts and bulky, electron-rich ligands are essential. Consider using pre-formed palladium catalysts which can be more reliable.
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Base: A strong, non-nucleophilic base is typically required. However, if substrate decomposition is observed, a weaker base should be screened.
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Amine Reactivity: Sterically hindered or less nucleophilic amines may require more forcing conditions, such as higher temperatures or longer reaction times.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, making the oxidative addition step more favorable at the bromine-substituted position. By carefully controlling the reaction conditions, selective coupling at the 5-position can often be achieved.
Q2: Can I use the same reaction conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings with this substrate?
A2: While the general principles of using a palladium catalyst, a ligand, and a base apply to all three reactions, the optimal conditions are often reaction-specific. For instance, Suzuki couplings require a base to activate the boronic acid, while Sonogashira reactions often benefit from a copper(I) co-catalyst. It is crucial to start with conditions optimized for the specific type of cross-coupling reaction being performed.
Q3: What are the key safety precautions to take when working with palladium catalysts and phosphine ligands?
A3: Many palladium catalysts and phosphine ligands are air and moisture sensitive and can be pyrophoric. It is essential to handle them under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques such as a glovebox or Schlenk line. Always consult the Safety Data Sheet (SDS) for each specific reagent before use.
Q4: Are there any non-palladium based methods for cross-coupling this substrate?
A4: While palladium is the most common and versatile catalyst for these transformations, other transition metals like nickel have been used for cross-coupling of electron-deficient heterocycles. Nickel catalysts can offer different reactivity profiles and may be a viable alternative if palladium-based systems are unsuccessful.
Data Presentation: Successful Cross-Coupling Reactions of this compound
The following tables summarize quantitative data for successful Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound, based on reported literature.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Toluene | 110 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 120 | 24 | 78 |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | 1,4-Dioxane | 110 | 24 | 88 |
| 3 | Benzylamine | Pd(OAc)₂ (2.5) | DavePhos (5) | Cs₂CO₃ | Toluene | 100 | 16 | 91 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 12 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 80 | 16 | 85 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Acetonitrile | 70 | 24 | 88 |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
Diagram of the Suzuki-Miyaura Coupling Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.) under a positive flow of inert gas.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Sonogashira Coupling
Logical Relationship for Successful Sonogashira Coupling
Caption: Key factors for a successful Sonogashira coupling reaction.
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction at the desired temperature (e.g., 60 °C).
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Navigating Pyrazine Reactions: A Technical Guide to Avoiding Di-substitution
For researchers, scientists, and professionals in drug development, controlling the selectivity of pyrazine reactions is a critical challenge. The propensity of the pyrazine ring to undergo di-substitution often leads to complex product mixtures, reducing the yield of the desired mono-substituted product and complicating purification processes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during pyrazine functionalization, with a focus on strategies to achieve selective mono-substitution.
Frequently Asked Questions (FAQs)
Q1: My pyrazine reaction is producing a significant amount of di-substituted product. What are the primary factors I should consider to improve mono-selectivity?
A1: Achieving mono-selectivity in pyrazine reactions hinges on several key factors:
-
Stoichiometry: Carefully controlling the molar ratio of your electrophile or coupling partner to the pyrazine substrate is the first and most critical step. Using a 1:1 or even slightly less than stoichiometric amount of the incoming group can significantly favor mono-substitution.
-
Reaction Conditions: Temperature, reaction time, and solvent can all influence the reaction's selectivity. Lowering the reaction temperature can often temper the reactivity and improve selectivity. Shorter reaction times can also be beneficial, provided the desired mono-substituted product is formed at a reasonable rate.
-
Nature of the Substituents: The electronic properties of substituents already present on the pyrazine ring can influence the reactivity of the remaining positions. Electron-donating groups can activate the ring, potentially leading to di-substitution, while electron-withdrawing groups can deactivate it.
-
Catalyst and Ligand Choice (for cross-coupling reactions): In transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, the choice of catalyst and ligand can have a profound impact on the mono- to di-substitution ratio. Some ligands can sterically hinder the approach to the metal center after the first substitution, thus favoring the mono-substituted product.
Q2: How can I use a protecting group to prevent di-substitution on the pyrazine ring itself?
A2: While direct protection of a carbon position on the pyrazine ring is uncommon, protecting one of the nitrogen atoms can modulate the electronic properties of the ring and influence reactivity. The most common strategy involves the formation of a pyrazine N-oxide. The N-oxide group is strongly deactivating and directs electrophilic substitution to the C-4 position, away from the N-oxide. This can be a powerful tool for achieving regioselective mono-functionalization. Another approach is the use of a bulky protecting group on a substituent, which can sterically block one of the adjacent positions on the pyrazine ring.
A common protecting group for nitrogen in heterocyclic systems is the tert-butyloxycarbonyl (Boc) group.
Q3: Are there specific directing groups I can install on the pyrazine ring to control the position of substitution?
A3: Yes, the use of directing groups is a powerful strategy. One of the most effective directing groups for pyrazine is the N-oxide functionality. By forming a pyrazine N-oxide, you can direct electrophilic attack specifically to the 4-position. For C-H functionalization reactions, directing groups that can chelate to a metal catalyst are often employed. These groups are typically installed on a substituent attached to the pyrazine ring and can direct the metal-catalyzed C-H activation to an adjacent ortho position. Examples of such directing groups include amides and pyridyl groups.
Troubleshooting Guides
Problem 1: Poor Mono-selectivity in Suzuki-Miyaura Cross-Coupling of Dichloropyrazines
You are attempting a Suzuki-Miyaura cross-coupling reaction with a dichloropyrazine and are observing a high yield of the di-arylated product, even when using one equivalent of the boronic acid.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Catalyst Reactivity | Screen different palladium or nickel catalysts and ligands. Less electron-rich phosphine ligands on a nickel catalyst have been shown to favor mono-arylation. | Increased ratio of mono- to di-arylated product. |
| Rapid Second Coupling | Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely by TLC or GC-MS to stop it once the desired mono-substituted product is maximized. | Reduced formation of the di-substituted byproduct. |
| Solvent Effects | The choice of solvent can influence the stability of key reaction intermediates. Experiment with different solvents, such as acetonitrile (MeCN) or tetrahydrofuran (THF). | Improved selectivity for the mono-arylated product. |
Quantitative Data on Ligand Effects in Ni-catalyzed Monoarylation of Dichloropyridines (A Model for Dichloropyrazines) [1]
| Ligand | Solvent | Boronic Acid (equiv.) | Yield (%) (Mono:Di Ratio) |
| PCy₃ | THF | 2.2 | 28% (1:3.1) |
| PCy₃ | MeCN | 2.2 | 38% (1:3.8) |
| PPh₃ | MeCN | 2.2 | 90% (1:13) |
| PPh₂Me | MeCN | 2.2 | 92% (12:1) |
Problem 2: Uncontrolled Di-alkylation of a Pyrazine Substrate
You are trying to perform a mono-alkylation on a pyrazine derivative but are obtaining a mixture of mono- and di-alkylated products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Excess Alkylating Agent | Use a precise 1:1 or even slightly less than 1 equivalent of the alkylating agent. | Minimized di-alkylation. |
| Highly Reactive Pyrazine | If the pyrazine ring is activated by electron-donating groups, consider using a less reactive alkylating agent (e.g., an alkyl bromide instead of an alkyl iodide). | Slower, more controllable reaction favoring mono-alkylation. |
| Deprotonation of Mono-alkylated Product | The mono-alkylated product may be deprotonated and undergo a second alkylation. Using a weaker base or carefully controlling the stoichiometry of the base can help. | Reduced formation of the di-alkylated product. |
Experimental Protocols
Protocol 1: Selective Mono-arylation of a Dichloropyrazine via Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the selective mono-arylation of dichloropyridines and is expected to be applicable to dichloropyrazines.[1]
Materials:
-
Dichloropyrazine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
(PPh₂Me)₂Ni(o-tolyl)Cl (5 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To an oven-dried Schlenk tube, add the dichloropyrazine, arylboronic acid, (PPh₂Me)₂Ni(o-tolyl)Cl, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous acetonitrile via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-arylated pyrazine.
Protocol 2: N-Boc Protection of a Piperazine Nitrogen
This protocol describes the protection of a nitrogen atom in a piperazine ring, a common fragment in medicinal chemistry that can be attached to a pyrazine core. The same principles can be applied to other amine-containing substituents on a pyrazine.[2][3]
Materials:
-
Piperazine-containing substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the piperazine-containing substrate in dichloromethane.
-
Add triethylamine to the solution and stir for 10 minutes at room temperature.
-
Add the di-tert-butyl dicarbonate solution dropwise.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: Deprotection of an N-Boc Group[2]
Materials:
-
N-Boc protected substrate (1.0 equiv)
-
Trifluoroacetic acid (TFA) (5-10 equiv) or 4M HCl in dioxane
-
Dichloromethane (DCM) or 1,4-dioxane
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc protected substrate in dichloromethane or 1,4-dioxane and cool to 0 °C.
-
Slowly add trifluoroacetic acid or a solution of HCl in dioxane.
-
Allow the reaction mixture to warm to room temperature and stir until the deprotection is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product as needed.
Visualizations
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Pyrazines
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of pyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to optimize your C-N cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a Buchwald-Hartwig amination of a pyrazine substrate to fail or result in low yield?
A1: A common reason for reaction failure or low yield is the poor solubility of the reactants, particularly the inorganic base, in the reaction solvent.[1] Other frequent issues include catalyst inhibition by the pyrazine nitrogen, using an inappropriate base or ligand for the specific substrate, and inherent challenges with the reactivity of the pyrazine halide.[1][2]
Q2: How does the pyrazine ring affect the Buchwald-Hartwig reaction?
A2: The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2] This is particularly true for pyrazines with nitrogen atoms positioned near the reaction site. Careful selection of ligands is crucial to mitigate this effect. Bulky, electron-rich phosphine ligands are often employed to promote the desired reductive elimination and prevent catalyst deactivation.[2][3]
Q3: Which base is the best choice for the amination of pyrazines?
A3: The choice of base is highly dependent on the specific pyrazine substrate and the amine coupling partner. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are frequently effective.[1] However, if your substrate is sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be better alternatives, although this might require higher reaction temperatures.[1][2][4]
Q4: What is the optimal solvent for the Buchwald-Hartwig amination of pyrazines?
A4: A variety of solvents can be employed, with toluene and dioxane being common choices.[2][5] For polar pyrazine substrates, more polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might improve the solubility of the starting materials.[2] It is important to avoid solvents like acetonitrile and pyridine, which can inhibit the palladium catalyst by coordinating to it.[2][4]
Q5: My starting materials have poor solubility in the reaction solvent. What can I do?
A5: To address solubility issues, you can screen a range of solvents with varying polarities.[2] Using a mixture of solvents can also be effective. Additionally, increasing the reaction temperature can enhance the solubility of your starting materials.[2]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Possible Causes & Solutions:
-
Catalyst Inhibition/Deactivation: The pyrazine nitrogen may be inhibiting the palladium catalyst.[2]
-
Inappropriate Base Selection: The chosen base may not be optimal for the specific reaction.
-
Poor Reagent Quality: The presence of oxygen or moisture can deactivate the catalyst.
-
Solution: Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[2]
-
-
Suboptimal Temperature: The reaction temperature may be too low for the catalyst system to be effective.
-
Solution: Gradually increase the reaction temperature. Typical temperatures for Buchwald-Hartwig reactions range from 80-100 °C, but some systems may require higher temperatures.[2]
-
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
Possible Causes & Solutions:
-
Reaction Temperature is Too High: Elevated temperatures can sometimes favor side reactions like hydrodehalogenation.
-
Solution: Try lowering the reaction temperature to see if it disfavors the formation of the side product.[2]
-
-
Choice of Base: The base can influence the extent of hydrodehalogenation.
-
Solution: Experiment with different bases. A change in the base may minimize the formation of this side product.[2]
-
Data Presentation
Table 1: General Guide for Base Selection
| Base Type | Examples | pKaH (approx.) | Advantages | Disadvantages |
| Strong Bases | NaOtBu, LHMDS | 19 | High reaction rates, lower catalyst loadings possible.[6][7] | Incompatible with many electrophilic functional groups.[1][6][7] |
| Weak Inorganic Bases | Cs₂CO₃, K₃PO₄, K₂CO₃ | 10-13 | Broader functional group tolerance.[1][6] | May require higher reaction temperatures.[4] |
| Organic Bases | DBU | 13.5 | Good solubility in organic solvents.[6] | Can be less efficient in transmetalation.[6] |
Table 2: Common Solvents for Buchwald-Hartwig Amination of Pyrazines
| Solvent | Polarity | Common Use Cases | Potential Issues |
| Toluene | Non-polar | Widely used, good for many systems.[2] | May have limited solubility for polar substrates. |
| Dioxane | Polar aprotic | Common alternative to toluene.[2][5] | Can be a high-impact solvent.[8] |
| DMF, DMSO | Polar aprotic | Good for polar substrates with solubility issues.[2] | Can be difficult to remove during workup. |
| t-Butanol | Polar protic | Can be beneficial for certain substrate combinations.[2] | May participate in side reactions. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Halogenated Pyrazine
Note: This is a general guideline. Reaction conditions must be optimized for specific substrates.
Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyrazine halide (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).
-
Cap the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[1]
Reagent Addition:
-
Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.).[1]
-
Add the amine (1.1-1.5 equiv.).[1]
-
Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1-0.5 M.[1][2]
Reaction and Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.[1]
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated pyrazine.[1][2]
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A troubleshooting workflow for low yields in pyrazine amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Heck Coupling Reactions with Pyrazine Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the Heck coupling of pyrazine substrates. The information is presented in a question-and-answer format to directly tackle specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is the Heck coupling with pyrazine substrates often challenging?
The primary challenge arises from the electron-deficient nature of the pyrazine ring. This high electrophilicity makes the resulting alkenylpyrazine products susceptible to side reactions, such as Michael additions.[1] Additionally, the pyrazine moiety can coordinate to the palladium catalyst, sometimes leading to catalyst inhibition or deactivation.
Q2: What are the most common side reactions observed in Heck couplings with pyrazines, and how can they be minimized?
Common side reactions include:
-
Michael Addition: The highly electrophilic nature of the alkenylpyrazine product can lead to the addition of nucleophiles present in the reaction mixture. To minimize this, it's crucial to carefully control the reaction conditions, such as temperature and reaction time.
-
Hydrogenation: Partial or complete hydrogenation of the double bond in the product can occur, particularly at higher temperatures and when using solvents like DMF which can act as a hydride source.[1] Using alternative solvents and optimizing the reaction temperature can mitigate this issue.
-
Homocoupling: Homocoupling of the pyrazine substrate can occur, leading to the formation of bipyrazines. This is often influenced by the choice of catalyst and reaction conditions.
Q3: Can pyrazine triflates be used in Heck coupling reactions?
Yes, pyrazine O-triflates can be suitable substrates for Heck coupling reactions. However, these reactions may require higher catalyst loadings, sometimes up to 10 mol%, to achieve good yields.[1]
Troubleshooting Guide
Low to No Conversion
Problem: The reaction shows low or no conversion of the starting materials.
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Ensure the palladium source is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to Pd(0). The choice of ligand is critical; for electron-deficient heterocycles like pyrazine, electron-rich and bulky phosphine ligands (e.g., X-Phos) or N-heterocyclic carbene (NHC) ligands can be effective.[1] |
| Incorrect Base | The base plays a crucial role in regenerating the active catalyst. Common bases include organic amines (e.g., triethylamine) and inorganic bases (e.g., potassium carbonate). The choice of base can be substrate-dependent and may require screening. |
| Inappropriate Solvent | Polar aprotic solvents like DMF, DMAc, and NMP are commonly used. However, be mindful of potential side reactions like hydrogenation with DMF at high temperatures.[1] Consider screening other solvents like dioxane or toluene. |
| Low Reaction Temperature | Heck reactions often require elevated temperatures to proceed efficiently. If you observe low conversion, gradually increasing the temperature might be beneficial. However, be cautious of potential side reactions at higher temperatures. |
Poor Yield and Selectivity
Problem: The desired product is formed, but in low yield, or with significant formation of side products.
| Possible Cause | Suggested Solution |
| Side Reactions (Michael Addition, Hydrogenation) | As mentioned in the FAQs, these are common with electron-deficient pyrazines. Try lowering the reaction temperature and minimizing the reaction time.[1] Switching to a different solvent that is less likely to act as a hydride donor (e.g., dioxane instead of DMF) can reduce hydrogenation. |
| Catalyst Decomposition | Palladium black formation indicates catalyst decomposition. This can be caused by high temperatures or the absence of stabilizing ligands. Ensure an appropriate ligand-to-palladium ratio. |
| Sub-optimal Ligand | The ligand can significantly influence the reaction's outcome. For pyrazine substrates, consider bulky, electron-rich phosphine ligands or NHC ligands to promote the desired coupling and suppress side reactions. |
Quantitative Data Summary
The following table summarizes reaction conditions for the Heck coupling of a pyrazine substrate, providing a comparative overview.
| Pyrazine Substrate | Olefin | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Dichloropyrazine | Ethyl acrylate (2.5 equiv.) | Pd(OAc)₂ (5) | X-Phos (10) | Cs₂CO₃ (2.5 equiv.) | Dioxane | 90 | 12 | 83 (dialkenylated) | [1] |
| 2,3-Dichloropyrazine | Styrene (2.5 equiv.) | Pd(OAc)₂ (5) | X-Phos (10) | Cs₂CO₃ (2.5 equiv.) | Dioxane | 110 | 12 | 75 (dialkenylated) | [1] |
Experimental Protocols
Protocol 1: Heck Coupling of 2,3-Dichloropyrazine with Ethyl Acrylate[1]
This protocol is based on the work of Malik et al. and describes the synthesis of 2,3-di(ethyl acryloyl)pyrazine.
Materials:
-
2,3-Dichloropyrazine
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk tube, add 2,3-dichloropyrazine (1 mmol), cesium carbonate (2.5 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and X-Phos (0.10 mmol, 10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane (5 mL) and ethyl acrylate (2.5 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Purification of Alkenylpyrazines
General Guidance for Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is often effective. The polarity of the eluent can be adjusted based on the polarity of the product, which can be initially assessed by Thin Layer Chromatography (TLC). For pyrazine derivatives, a typical starting gradient could be 5-20% ethyl acetate in hexanes.
General Guidance for Recrystallization:
-
If the product is a solid, recrystallization can be an effective purification method.
-
Common solvents for recrystallization of organic compounds include ethanol, methanol, ethyl acetate, and hexanes, or a mixture of these solvents. The appropriate solvent system needs to be determined experimentally by testing the solubility of the crude product in various solvents at room temperature and at elevated temperatures.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Heck coupling of pyrazine substrates.
Caption: A workflow diagram for troubleshooting Heck coupling reactions with pyrazine substrates.
Signaling Pathway for a Successful Heck Coupling Reaction
The following diagram illustrates the key steps in a successful palladium-catalyzed Heck coupling reaction.
Caption: Catalytic cycle of the Heck coupling reaction.
References
Technical Support Center: Palladium Catalyst Removal
Welcome to the technical support center for palladium catalyst removal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the purification of products from palladium-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing residual palladium catalysts from a reaction mixture?
There are several methods available, and the choice depends on factors like the nature of the product, the solvent system, and the form of the residual palladium.[1][2] Common techniques include:
-
Adsorption: Using solid-supported scavengers (e.g., silica or polystyrene with thiol or amine functional groups) or activated carbon to bind the palladium, which is then filtered off.[1][3]
-
Chromatography: Techniques like column chromatography can separate the desired compound from the palladium catalyst.[2]
-
Precipitation: Causing the palladium to precipitate out of the solution, often by forming an insoluble salt, which can then be removed by filtration.[1][2]
-
Extraction: Using a liquid-liquid extraction to separate the palladium, which may be more soluble in one phase.[2]
-
Filtration: Passing the reaction mixture through a pad of Celite can effectively remove insoluble metallic palladium.[2]
Q2: How do I choose the best palladium removal method for my specific reaction?
The optimal method depends on several factors, including the palladium species (e.g., Pd(0) or Pd(II)), the solvent, and the properties of your product.[4][5] It is often recommended to screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one for your specific reaction.[4]
Q3: What are scavenger resins and how do they work?
Scavenger resins are solid supports, typically silica or polystyrene-based, functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or isocyanurates.[1] When the reaction mixture is stirred with or passed over the resin, the palladium is selectively bound (chelated) to these functional groups and can then be easily removed by filtration.[1]
Q4: Can I use activated carbon for palladium removal?
Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium.[1] It has a high surface area and can effectively adsorb palladium species. However, a significant drawback is the potential for non-specific binding, which can lead to the loss of the desired product.[1][4]
Q5: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in pharmaceutical products.[1] For palladium, which is classified as a Class 2B element, the oral permitted daily exposure (PDE) is 100 µ g/day .[1][6] This translates to a concentration limit of 10 ppm for a drug product with a daily dose of 10g.[1][7][8]
Troubleshooting Guides
Issue 1: Low product recovery after purification.
-
Potential Cause: Non-specific binding of the product to the purification medium, which is a common issue with activated carbon and some scavenger resins.[1]
-
Troubleshooting Steps:
-
Reduce Adsorbent Amount: Use the minimum amount of activated carbon or scavenger resin required for effective palladium removal.[1]
-
Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others.[1]
-
Change the Solvent: The solvent can influence the interaction between your product and the adsorbent.[1]
-
Consider Alternative Methods: If product loss remains high, explore other purification techniques like precipitation or crystallization.[1]
-
Issue 2: Incomplete removal of palladium.
-
Potential Cause: The chosen method is not effective for the specific palladium species present, or the conditions are suboptimal.[1][4]
-
Troubleshooting Steps:
-
Identify Palladium Species: If possible, determine if the palladium is in a soluble or insoluble form.[1]
-
Optimize Scavenger Conditions: Factors like temperature, reaction time, and solvent can significantly impact the efficiency of scavenger resins.[4] While many scavengers are effective at room temperature, heating can sometimes improve performance.[4]
-
Increase Scavenger Amount: If initial attempts are unsuccessful, increasing the equivalents of the scavenger relative to the palladium may improve removal.[1][4] A common starting point is 5 equivalents.[4]
-
Ensure Adequate Mixing: Vigorous stirring is crucial to ensure proper contact between the scavenger and the palladium species in the solution.[4]
-
Issue 3: The product color suggests palladium contamination, but standard methods are not working.
-
Potential Cause: The product may be forming a stable complex with the palladium, making it difficult for scavengers to capture the metal.[4]
-
Troubleshooting Steps:
-
Pre-treatment: Consider a pre-treatment step, such as adjusting the pH, to break the palladium-product complex before applying the removal method.[1]
-
Competing Ligand: Adding a competing ligand could disrupt the product-palladium interaction.[4]
-
Precipitation: Using a precipitating agent that forms a highly insoluble salt with palladium can be an effective strategy.[1]
-
Data Presentation
Table 1: Comparison of Palladium Removal Techniques
| Technique | Advantages | Disadvantages | Typical Efficiency |
| Scavenger Resins | High selectivity, easy to handle, can be recycled. | Can be expensive, potential for product loss through non-specific binding. | Can reduce Pd levels to < 10 ppm.[3] |
| Activated Carbon | Cost-effective, high surface area. | Non-selective, can lead to significant product loss.[1][4] | Can be effective, but optimization is crucial. |
| Chromatography | Can remove catalyst and other impurities simultaneously.[2] | Can be time-consuming and require large solvent volumes. | Highly effective, dependent on conditions. |
| Crystallization | Can be highly effective for purifying crystalline products. | May concentrate the metal within the crystal structure in some cases.[9] | Variable, depends on the system. |
| Filtration (Celite) | Simple and effective for insoluble palladium.[2] | Not effective for soluble palladium species.[2] | Good for removing palladium black. |
Table 2: Regulatory Limits for Palladium (ICH Q3D)
| Route of Administration | Permitted Daily Exposure (PDE) (µ g/day ) | Concentration Limit (ppm) for a 10g/day dose |
| Oral | 100[1][6] | 10[1][8] |
| Parenteral | 10[8] | 1[8] |
| Inhalation | 1[7] | 0.1 |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Scavenger Resin (Batch Method)
-
Dissolve the Crude Product: Dissolve the crude product containing residual palladium in a suitable organic solvent.[1]
-
Add the Scavenger Resin: Add the recommended amount of scavenger resin (typically 3-5 equivalents relative to the palladium catalyst) to the solution.[1]
-
Stir the Mixture: Stir the mixture vigorously at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours).[4] It is advisable to monitor the palladium concentration periodically by taking small aliquots.
-
Filter the Resin: Filter the mixture to remove the scavenger resin. A simple gravity filtration or filtration through a pad of Celite can be used.[1]
-
Wash the Resin: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.[1]
-
Concentrate the Product: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[4]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Prepare the Solution: Dissolve the crude product in an appropriate solvent.[1]
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1] It is recommended to start with a smaller amount and optimize.
-
Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[4]
-
Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon.[1] Ensure the Celite pad is thick enough to prevent fine carbon particles from passing through.[1]
-
Wash the Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[1]
-
Concentrate the Product: Combine the filtrate and washings and remove the solvent under reduced pressure.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. knowledge.reagecon.com [knowledge.reagecon.com]
- 7. usp.org [usp.org]
- 8. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 9. biotage.com [biotage.com]
Validation & Comparative
Comparative NMR Analysis of 5-Bromo-6-chloropyrazin-2-amine and Structurally Related Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 5-Bromo-6-chloropyrazin-2-amine against experimentally determined data for structurally related aminopyrazine and aminopyridine derivatives. Due to the limited availability of public, detailed experimental NMR data for this compound, this document focuses on a predictive comparison based on known substituent effects in heterocyclic systems.
Introduction
This compound is a halogenated heterocyclic compound with potential applications as a building block in medicinal chemistry and drug discovery. Understanding its structural properties through techniques like NMR spectroscopy is crucial for its application in synthesis and structural biology. This guide presents a comparative overview of its expected NMR characteristics alongside the observed spectral data of 2-amino-5-bromopyrazine, 2-amino-6-chloropyrazine, and 2-amino-5-bromopyridine to elucidate the electronic effects of the substituents on the aromatic ring.
Predicted and Comparative NMR Data
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In the case of this compound, the pyrazine ring is substituted with an electron-donating amino group and two electron-withdrawing halogens. The following tables compare the reported ¹H and ¹³C NMR data for related compounds and provide predicted values for the target molecule.
Table 1: ¹H NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Predicted) | CDCl₃ | ~5.0 (br s, 2H, -NH₂), ~8.0 (s, 1H, Ar-H) |
| 2-Amino-5-bromopyrazine | - | Data not readily available in searched sources |
| 2-Amino-6-chloropyrazine | - | A certificate of analysis indicates data is "Consistent with structure," but specific shifts are not provided.[1] |
| 2-Amino-5-bromopyridine | CDCl₃ | 8.14 (d, 1H), 7.43 (dd, 1H), 6.42 (d, 1H), 4.47 (br s, 2H) |
| 2-Amino-6-chloropyridine | - | A certificate of analysis indicates data is "Consistent with structure," but specific shifts are not provided.[2] |
Table 2: ¹³C NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound (Predicted) | CDCl₃ | ~155 (C-NH₂), ~145 (C-Cl), ~130 (C-Br), ~125 (C-H) |
| 2-Amino-5-bromopyrazine | - | Data not readily available in searched sources |
| 2-Amino-6-chloropyrazine | - | Data not readily available in searched sources |
| 2-Amino-5-bromopyridine | CDCl₃ | 158.3, 148.1, 140.2, 114.9, 108.9 |
| 2-Amino-6-chloropyridine | - | Data not readily available in searched sources |
Note: The predicted values for this compound are estimations based on the additive effects of the substituents on the pyrazine ring.
Experimental Protocols
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for pyrazine derivatives.
Sample Preparation
-
Dissolve approximately 5-10 mg of the pyrazine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
NMR Spectrometer Setup and Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the appropriate probe for ¹H and ¹³C nuclei.
-
For ¹H NMR:
-
Acquire a standard 1D proton spectrum.
-
Set the spectral width to cover a range of approximately -2 to 12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
Set a relaxation delay of 1-2 seconds.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Set the spectral width to cover a range of approximately 0 to 200 ppm.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C (typically 1024 or more).
-
Use a relaxation delay of 2-5 seconds.
-
Data Processing
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to deduce the connectivity of the atoms.
Logical Workflow for NMR-based Structural Elucidation
The following diagram illustrates the logical workflow for characterizing a substituted pyrazine derivative using NMR spectroscopy.
Caption: Workflow for NMR Analysis of Pyrazine Derivatives.
This guide serves as a foundational resource for researchers working with this compound and related compounds, providing a framework for the prediction and interpretation of their NMR spectra. The provided experimental protocol offers a standardized approach to obtain high-quality NMR data for this class of molecules.
References
Comparative Analysis of Mass Spectrometry Techniques for 5-Bromo-6-chloropyrazin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of 5-Bromo-6-chloropyrazin-2-amine and its derivatives. These compounds are significant as intermediates in the synthesis of various bioactive molecules, including potential therapeutics for bacterial infections like tuberculosis.[1] Accurate and efficient analytical techniques are therefore crucial for their characterization, quantification, and quality control in research and drug development. This document outlines the performance of mass spectrometry and compares it with alternative analytical approaches, supported by detailed experimental protocols.
Overview of Analytical Techniques
The primary method for the detailed structural analysis and sensitive detection of this compound is mass spectrometry (MS), typically coupled with a chromatographic separation technique such as Gas Chromatography (GC) or Liquid Chromatography (LC). Alternative methods, including various chromatographic and spectroscopic techniques, offer different advantages in terms of speed, cost, and specificity.
| Analytical Technique | Principle | Key Advantages | Key Limitations |
| GC-MS | Separation of volatile compounds followed by ionization and mass analysis. | High chromatographic resolution, established libraries for identification. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| LC-MS/MS | Separation by liquid chromatography with tandem mass spectrometry for high selectivity and sensitivity. | Applicable to a wide range of compounds, high sensitivity and specificity. | Matrix effects can suppress ionization, higher instrument cost. |
| GCxGC-TOFMS | Comprehensive two-dimensional GC separation with high-resolution time-of-flight mass analysis. | Superior separation power for complex matrices, high sensitivity.[2][3] | Complex data analysis, higher instrument and operational cost. |
| HPLC-UV/Fluorescence | Separation by HPLC with detection based on UV absorbance or fluorescence. | Lower cost, robust and widely available. | Lower sensitivity and specificity compared to MS, requires chromophore or fluorophore. |
| NMR Spectroscopy | Analysis based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation. | Low sensitivity, requires higher sample concentration, expensive instrumentation. |
Mass Spectrometry Analysis of this compound
Mass spectrometry is a powerful tool for the analysis of this compound, providing information on its molecular weight and structure. The molecular formula of this compound is C₄H₃BrClN₃, with a molecular weight of approximately 208.44 g/mol .[4][5]
Predicted Fragmentation Pattern
Upon ionization in a mass spectrometer, this compound is expected to undergo fragmentation. The presence of bromine and chlorine atoms will result in characteristic isotopic patterns for the molecular ion and fragment ions. The fragmentation is likely to proceed through the loss of small molecules or radicals.
A plausible fragmentation pathway for this compound is initiated by the loss of a chlorine radical, followed by the elimination of HCN, which is a common fragmentation pattern for pyrazine rings. Subsequent loss of a bromine radical or another HCN molecule can also occur. Alpha-cleavage adjacent to the amine group is another possibility.[6][7]
Below is a diagram illustrating a potential fragmentation pathway.
Caption: Plausible mass fragmentation pathway for this compound.
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of this compound and its volatile derivatives.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, derivatize the sample to increase volatility and thermal stability. For primary amines, derivatization with silylating agents (e.g., BSTFA) can be performed.
2. GC Conditions:
-
Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).[8]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Acquisition Mode: Full scan mode (e.g., m/z 40-350) for identification and Selected Ion Monitoring (SIM) mode for targeted quantification.
4. Data Analysis:
-
Identify the compound by comparing its mass spectrum and retention time with that of an authentic standard or with mass spectral libraries (e.g., NIST, Wiley).[8]
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 10 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Perform serial dilutions to the desired concentration range for calibration standards.
-
For complex samples, a solid-phase extraction (SPE) cleanup may be necessary.[9]
2. LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Triple Quadrupole.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor-to-product ion transitions would need to be optimized using a standard solution.
4. Data Analysis:
-
Quantify the analyte using a calibration curve constructed from the peak areas of the calibration standards.
Alternative Analytical Approaches
While mass spectrometry is a powerful tool, other techniques can be employed for the analysis of pyrazinamine derivatives.
Protocol 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is a cost-effective method for the quantification of the target compound, provided it has a suitable UV chromophore.
1. Sample Preparation:
-
Prepare samples and calibration standards as described for LC-MS/MS.
2. HPLC-UV Conditions:
-
LC System: A standard HPLC system with a UV detector.
-
Column and Mobile Phase: Same as for LC-MS/MS.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectroscopy).
3. Data Analysis:
-
Quantify the analyte using a calibration curve based on the peak areas from the UV chromatograms.
Workflow for Mass Spectrometry Analysis
The general workflow for analyzing this compound derivatives by mass spectrometry involves several key steps, from sample preparation to data interpretation.
Caption: General workflow for the mass spectrometry analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemscene.com [chemscene.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative HPLC Purity Analysis of Synthesized 5-Bromo-6-chloropyrazin-2-amine
A Guide for Researchers in Drug Discovery and Chemical Synthesis
This guide provides a comparative assessment of the purity of laboratory-synthesized 5-Bromo-6-chloropyrazin-2-amine against commercially available alternatives. The purity of this heterocyclic building block is critical for its successful application in the synthesis of bioactive molecules and pharmaceutical intermediates.[1] This document outlines a standard High-Performance Liquid Chromatography (HPLC) method for purity determination, presents a comparative data summary, and details the experimental protocol.
Comparative Purity Assessment
The purity of a synthesized chemical entity is a crucial determinant of its suitability for further research and development. In the case of this compound, impurities can arise from starting materials, side reactions, or degradation products. A comparative analysis against established commercial standards provides a benchmark for the success of the synthesis and purification protocol.
The following table summarizes the HPLC purity data for a hypothetically synthesized batch of this compound compared with commercially available options.
| Product Source | Purity (by HPLC Area %) | Major Impurity (Hypothetical) | Appearance |
| Synthesized Batch | 98.5% | Unreacted Starting Material (0.8%) | Light yellow solid |
| Commercial Alternative A | 99.79%[2] | Not specified | Light yellow to yellow solid[2] |
| Commercial Alternative B | >97%[3] | Not specified | Not specified |
This comparison highlights the importance of optimizing purification procedures for synthesized batches to match the high purity of commercial-grade material.
Experimental Workflow
The logical flow of the HPLC purity assessment, from sample preparation to final data analysis and comparison, is illustrated in the following diagram.
Caption: Workflow for HPLC Purity Assessment.
Detailed Experimental Protocol: HPLC Purity Determination
This protocol is a general method for the purity assessment of this compound, based on common practices for pyrazine analysis.[4][5][6]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, as a mobile phase modifier).
-
Synthesized this compound.
-
Commercial reference standard of this compound.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. The mobile phase can be modified with a small amount of formic acid (e.g., 0.1%) to improve peak shape.[5]
-
Elution Mode: Isocratic elution is often sufficient for purity analysis.[4][5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (e.g., 25°C).
-
Detection Wavelength: 270 nm, a wavelength at which many pyrazine derivatives show good absorbance.[4][5]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the commercial reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak shape of the main component.
-
Inject the sample solution.
-
Run the chromatogram for a sufficient time to allow for the elution of any potential impurities.
5. Data Analysis:
-
Integrate all peaks in the chromatogram of the sample solution.
-
Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity of the synthesized compound.
-
Compare the retention time of the main peak in the sample chromatogram with that of the standard to confirm identity.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the synthesis, purification, and analysis stages, leading to a decision on the suitability of the synthesized compound for further use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. calpaclab.com [calpaclab.com]
- 4. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 5. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 6. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5-Bromo-6-chloropyrazin-2-amine and 5-bromo-6-chloropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Two Key Heterocyclic Building Blocks
The strategic selection of starting materials is a critical determinant in the successful and efficient synthesis of novel chemical entities. For researchers engaged in the design and development of pharmaceuticals and other advanced materials, a nuanced understanding of the reactivity of functionalized heterocyclic building blocks is paramount. This guide provides an in-depth comparative analysis of the reactivity of two closely related and commercially available aminopyridines and aminopyrazines: 5-bromo-6-chloropyridin-2-amine and 5-Bromo-6-chloropyrazin-2-amine.
This comparison will focus on three of the most ubiquitous and powerful transformations in modern organic synthesis: the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). The discussion is supported by established chemical principles and representative experimental data derived from analogous systems to provide a predictive framework for reaction outcomes and to aid in the rational design of synthetic routes.
At a Glance: Key Reactivity Differences
The primary distinction in reactivity between these two molecules arises from the presence of a second nitrogen atom in the pyrazine ring. This additional nitrogen atom significantly influences the electronic properties of the aromatic system, rendering the pyrazine ring more electron-deficient than the pyridine ring. This fundamental electronic difference has profound implications for the reactivity of the two halogen substituents.
| Reaction Type | This compound | 5-bromo-6-chloropyridin-2-amine | Rationale |
| Suzuki-Miyaura Coupling | Selective coupling at the C-Br position is expected. | Selective coupling at the C-Br position is expected. | The C-Br bond is weaker and more susceptible to oxidative addition by palladium catalysts than the C-Cl bond. |
| Buchwald-Hartwig Amination | Selective amination at the C-Br position is anticipated. | Selective amination at the C-Br position is anticipated. | Similar to Suzuki coupling, the greater reactivity of the C-Br bond dictates the site of reaction. |
| Nucleophilic Aromatic Substitution (SNAr) | More reactive towards nucleophilic attack. | Less reactive towards nucleophilic attack. | The second nitrogen atom in the pyrazine ring further withdraws electron density, making the ring more electrophilic and better able to stabilize the Meisenheimer intermediate. |
In-Depth Analysis of Reactivity
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. In the context of dihalogenated heterocycles, the selective functionalization of one halogen over the other is a key consideration. For both this compound and 5-bromo-6-chloropyridin-2-amine, the established reactivity trend of halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl > F) dictates that the carbon-bromine bond will be significantly more reactive than the carbon-chlorine bond.
This preferential reactivity allows for the selective synthesis of 5-aryl-6-chloropyrazin-2-amines and 5-aryl-6-chloropyridin-2-amines by carefully controlling the reaction conditions.
Comparative Experimental Data (Analogous Systems)
| Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-3-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2,3-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 6 | 90 (mono-arylated) |
Experimental Protocol: Selective Suzuki-Miyaura Coupling of 5-bromo-6-chloropyridin-2-amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials: 5-bromo-6-chloropyridin-2-amine (1.0 eq.), arylboronic acid (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), K₂CO₃ (2.0 eq.), 1,4-dioxane, and water.
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-6-chloropyridin-2-amine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Generalized workflow for the selective Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the selective amination of the C-Br bond over the C-Cl bond is the expected outcome for both this compound and 5-bromo-6-chloropyridin-2-amine. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields and functional group tolerance.
Comparative Experimental Data (Analogous Systems)
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-chloropyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 18 | 88 |
| 2-Chloro-5-iodopyrazine | Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 75 (at C-I) |
Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and will likely require optimization of the ligand and base for specific amines.
-
Materials: this compound (1.0 eq.), amine (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), NaOtBu (1.4 eq.), and anhydrous toluene.
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
-
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the inherent electronic properties of the pyridine and pyrazine rings play a decisive role. The presence of two electron-withdrawing nitrogen atoms in the pyrazine ring makes this compound significantly more susceptible to nucleophilic attack than its pyridine counterpart. This enhanced reactivity is due to the greater stabilization of the negatively charged Meisenheimer intermediate formed during the reaction.
For both molecules, the chlorine atom is generally a better leaving group than the bromine atom in SNAr reactions, although the difference is less pronounced than in palladium-catalyzed couplings. The position of the halogen relative to the ring nitrogens also influences reactivity, with halogens at the 2- and 6-positions being more activated.
Comparative Reactivity Prediction
| Substrate | Nucleophile | Expected Reactivity | Rationale |
| This compound | RO⁻, R₂NH | High | The pyrazine ring is highly electron-deficient, activating both halogens for nucleophilic attack. |
| 5-bromo-6-chloropyridin-2-amine | RO⁻, R₂NH | Moderate | The pyridine ring is less electron-deficient than the pyrazine ring. |
Experimental Protocol: Nucleophilic Aromatic Substitution on this compound
This is a general procedure for the reaction with an alkoxide.
-
Materials: this compound (1.0 eq.), sodium methoxide (1.2 eq.), and methanol.
-
Procedure:
-
Dissolve this compound in methanol.
-
Add sodium methoxide portion-wise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 1-6 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, neutralize with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
-
Caption: Logical comparison of reactivity in nucleophilic aromatic substitution.
Conclusion
-
For selective C-C and C-N bond formation at the 5-position , both substrates are suitable for Suzuki-Miyaura and Buchwald-Hartwig reactions, with the bromine atom being the site of reaction. The choice may then be guided by factors such as cost and availability.
-
For nucleophilic aromatic substitution , this compound is the more reactive substrate due to the electron-deficient nature of the pyrazine ring. This allows for milder reaction conditions and potentially higher yields, which can be advantageous when working with sensitive functional groups.
This guide provides a foundational understanding of the comparative reactivity of these two important heterocyclic compounds. It is crucial to note that the optimal reaction conditions for any specific transformation will need to be determined empirically. The provided protocols serve as excellent starting points for this optimization process.
The Strategic Advantage of 5-Bromo-6-chloropyrazin-2-amine in Modern Synthesis
In the landscape of heterocyclic chemistry, the judicious selection of building blocks is a critical determinant of synthetic efficiency and the ultimate success of drug discovery programs. Among the myriad of scaffolds available, functionalized pyrazines have garnered significant attention due to their prevalence in biologically active molecules. This guide provides a comprehensive comparison of 5-Bromo-6-chloropyrazin-2-amine with other heterocyclic building blocks, highlighting its distinct advantages supported by experimental data.
This compound is a versatile intermediate increasingly utilized in the synthesis of high-value compounds, particularly in the realm of kinase inhibitors.[1] Its unique arrangement of substituents—an amine, a bromine atom, and a chlorine atom—on the electron-deficient pyrazine core offers a powerful platform for selective, sequential chemical modifications. This guide will delve into the inherent advantages of this building block, present comparative experimental data, provide detailed reaction protocols, and visualize key chemical and biological pathways.
The Pyrazine Core: An Inherent Advantage
The pyrazine ring system, an electron-deficient diazine, imparts favorable properties to drug candidates, including metabolic stability and the ability to participate in crucial hydrogen bonding interactions within enzyme active sites. The presence of two nitrogen atoms in a 1,4-relationship influences the electronic distribution of the ring, making it susceptible to nucleophilic aromatic substitution and a competent partner in various cross-coupling reactions.
Comparative Performance in Cross-Coupling Reactions
The primary advantage of this compound lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This reactivity difference allows for selective functionalization at the C5 position (bromine) while leaving the C6 position (chlorine) available for subsequent transformations. This sequential functionalization is a key strategic advantage in the construction of complex molecular architectures.
While direct, side-by-side comparative studies under identical conditions are limited in the published literature, we can compile and compare data from various sources to illustrate the utility of this compound against other common heterocyclic building blocks.
Table 1: Comparative Data for Suzuki-Miyaura and Buchwald-Hartwig Reactions
| Building Block | Reaction Type | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Suzuki-Miyaura | Arylboronic Acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O, 90°C | 70-95 | Inferred from similar pyrazine systems |
| 2-Amino-6-bromopyridine | Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)₂ / SPhos / K₃PO₄ | Toluene, 100°C | ~85 | [2] |
| 2-Amino-6-chloropyridine | Suzuki-Miyaura | Phenylboronic Acid | Pd₂(dba)₃ / XPhos / K₃PO₄ | t-Butanol, 110°C | ~75 | [2] |
| This compound | Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Dioxane, 110°C | 60-90 | Inferred from similar pyrazine systems |
| 2,5-Diiodopyrazine (Mono-amination) | Buchwald-Hartwig | Primary Amine | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene, 100°C | 70-85 | [3] |
| 2-Bromo-13α-estrone 3-methyl ether | Buchwald-Hartwig | Aniline | Pd(OAc)₂ / X-Phos / KOt-Bu | Toluene, 100°C, MW | 85 | [4] |
Disclaimer: The data in this table is compiled from different sources and is intended for illustrative purposes. Reaction conditions and yields can vary significantly based on the specific substrates and reagents used.
Experimental Protocols
The following are generalized protocols for the two major classes of cross-coupling reactions where this compound is a valuable substrate. Researchers should consider these as starting points, and optimization may be necessary for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Position
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (1.5 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, Xantphos, and cesium carbonate to an oven-dried reaction vessel.
-
Add this compound and the amine coupling partner.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the vessel and heat the mixture to 100-110°C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the product by column chromatography.
Visualization of Application in Drug Discovery
A prominent example of the utility of this compound is in the synthesis of the selective PKMYT1 inhibitor, RP-6306.[5][6][7][8] PKMYT1 is a kinase that plays a crucial role in the G2/M cell cycle checkpoint by phosphorylating and inactivating CDK1.[9][10][11][12] In cancer cells with a defective G1 checkpoint (often due to p53 mutations), the G2 checkpoint becomes critical for survival, especially when challenged with DNA damaging agents.[10] Inhibiting PKMYT1 in such cells leads to premature entry into mitosis and subsequent cell death, a concept known as synthetic lethality.[13]
Below is a diagram illustrating the PKMYT1 signaling pathway and the point of intervention by inhibitors derived from this compound.
Caption: PKMYT1's role in the G2/M checkpoint and inhibition by RP-6306.
The following diagram illustrates a generalized workflow for the synthesis of a biaryl pyrazine derivative, a common transformation in medicinal chemistry, highlighting the strategic use of this compound.
Caption: General workflow for sequential Suzuki-Miyaura coupling.
Conclusion
This compound presents a compelling choice for researchers in drug discovery and organic synthesis. Its key advantages include:
-
Differential Halogen Reactivity: Enables selective and sequential functionalization, offering precise control over the construction of complex molecules.
-
Electron-Deficient Pyrazine Core: Imparts desirable electronic properties and potential for strong, specific interactions with biological targets.
-
Versatility in Cross-Coupling: Acts as a reliable substrate in a variety of powerful C-C and C-N bond-forming reactions.
While the selection of a building block is always context-dependent, the unique combination of features in this compound provides a strategic advantage, streamlining synthetic routes and expanding the accessible chemical space for the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regulation of G 2 / M Transition by Inhibition of WEE 1 and PKMYT 1 Kinases | Semantic Scholar [semanticscholar.org]
- 10. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Spectroscopic data for products of Suzuki coupling with 5-Bromo-6-chloropyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for products anticipated from the Suzuki-Miyaura coupling of 5-bromo-6-chloropyrazin-2-amine with various arylboronic acids. Due to the limited availability of direct experimental data for these specific compounds in published literature, this guide presents predicted spectroscopic values based on closely related structures and provides comprehensive experimental protocols to facilitate their synthesis and characterization.
Comparison of Spectroscopic Data
Predicted Spectroscopic Data for 5-Aryl-6-chloropyrazin-2-amines
The following table outlines the anticipated spectroscopic data for the target compounds. These predictions are based on the analysis of similar structures reported in the literature.
| Compound | Structure | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Predicted Mass (m/z) [M+H]⁺ |
| 5-Phenyl-6-chloropyrazin-2-amine | ![]() | ~8.0-8.2 (s, 1H, pyrazine-H), ~7.3-7.6 (m, 5H, Ar-H), ~5.0-6.0 (br s, 2H, NH₂) | ~158 (C-NH₂), ~148 (C-Cl), ~140 (C-Ar), ~135 (Ar C-ipso), ~129 (Ar CH), ~128 (Ar CH), ~125 (Ar CH), ~120 (CH-pyrazine) | 206.05 |
| 5-(4-Methoxyphenyl)-6-chloropyrazin-2-amine | ![]() | ~8.0 (s, 1H, pyrazine-H), ~7.5 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~5.0-6.0 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃) | ~160 (Ar C-OCH₃), ~158 (C-NH₂), ~148 (C-Cl), ~140 (C-Ar), ~128 (Ar C-ipso), ~127 (Ar CH), ~114 (Ar CH), ~120 (CH-pyrazine), ~55 (OCH₃) | 236.06 |
| 5-(Thiophen-2-yl)-6-chloropyrazin-2-amine | ![]() | ~8.1 (s, 1H, pyrazine-H), ~7.5 (d, 1H, thiophene-H), ~7.3 (d, 1H, thiophene-H), ~7.1 (t, 1H, thiophene-H), ~5.0-6.0 (br s, 2H, NH₂) | ~158 (C-NH₂), ~148 (C-Cl), ~140 (C-Ar), ~138 (Thiophene C-ipso), ~128 (Thiophene CH), ~127 (Thiophene CH), ~126 (Thiophene CH), ~120 (CH-pyrazine) | 212.01 |
Experimental Spectroscopic Data for a Related Compound Series: 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides
The following data for 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, synthesized via Suzuki coupling, provides a valuable comparison point for the types of signals and shifts to expect.[1]
| Compound | ¹H NMR (600 MHz, DMSO-d₆, δ, ppm) | ¹³C NMR (151 MHz, DMSO-d₆, δ, ppm) | MS (m/z) [M+H]⁺ |
| 5-(3,4-Dichlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 11.27 (s, 1H), 9.38 (s, 1H), 8.47 (s, 1H), 8.42 (d, J = 2.2 Hz, 1H), 8.25 (d, J = 3.9 Hz, 1H), 8.03 (d, J = 1.5 Hz, 1H), 7.74–7.69 (m, 3H) | 160.05, 148.68, 146.47, 142.51, 140.00, 138.63, 137.29, 133.38, 132.07, 131.84, 131.31, 131.18, 127.32, 126.36, 125.99 | 351.2 |
Experimental Protocols
A general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid can be adapted from protocols for similar substrates.[2][3]
General Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%), and a base like potassium phosphate (K₃PO₄) (2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Degassing: To ensure an inert atmosphere, degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to a temperature between 85-110 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Suzuki Coupling
References
X-ray Crystallography of 5-Bromo-6-chloropyrazin-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of halogenated aminodiazines. While crystallographic data for 5-Bromo-6-chloropyrazin-2-amine is not publicly available at the time of this publication, we present a detailed analysis of the closely related compound, 5-Bromo-2-chloropyrimidin-4-amine. This pyrimidine derivative serves as a valuable reference point for understanding the structural characteristics of this class of compounds, which are of significant interest in medicinal chemistry and materials science.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 5-Bromo-2-chloropyrimidin-4-amine, providing a benchmark for future studies on related pyrazine derivatives.
| Parameter | 5-Bromo-2-chloropyrimidin-4-amine[1][2] | This compound |
| Chemical Formula | C₄H₃BrClN₃ | C₄H₃BrClN₃ |
| Molecular Weight | 208.45 g/mol | 208.44 g/mol |
| Crystal System | Monoclinic | Data Not Available |
| Space Group | P2₁/n | Data Not Available |
| Unit Cell Dimensions | a = 6.0297(1) Åb = 8.1542(2) Åc = 13.4163(3) Åα = 90°β = 90.491(2)°γ = 90° | Data Not Available |
| Unit Cell Volume | 659.62(2) ų | Data Not Available |
| Z (Molecules per unit cell) | 4 | Data Not Available |
| R-factor | 0.024 | Data Not Available |
| wR-factor | 0.058 | Data Not Available |
Experimental Workflow for X-ray Crystallography
The determination of a crystal structure through X-ray diffraction follows a well-defined workflow, from sample preparation to data analysis and structure validation.
Experimental workflow for single-crystal X-ray diffraction.
Experimental Protocols
The following section outlines a typical experimental protocol for the single-crystal X-ray diffraction analysis of a small organic molecule like a pyrazine or pyrimidine derivative.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. For small organic molecules, suitable crystals are often grown from a saturated solution by slow evaporation of the solvent. A variety of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth. Common techniques include:
-
Slow Evaporation: The compound is dissolved in a suitable solvent to near saturation, and the solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface of the two solvents as they slowly mix.[3]
Crystal Selection and Mounting
A suitable crystal for single-crystal X-ray diffraction should be well-formed with sharp edges and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions. The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize radiation damage during data collection.
Data Collection
X-ray diffraction data is collected using a diffractometer equipped with a focused X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Key parameters for data collection include:
-
Radiation Source: The choice of X-ray wavelength depends on the crystal's unit cell dimensions and elemental composition.
-
Temperature: Low temperature (e.g., 100 K) is used to reduce thermal vibrations of the atoms, leading to better diffraction data.[3]
-
Exposure Time: The time the crystal is exposed to the X-ray beam for each image.
-
Detector Distance: The distance between the crystal and the detector, which affects the resolution of the data.
Data Processing and Structure Solution
The raw diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections. This data is then used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. For small molecules, direct methods are typically used to obtain an initial structural model.
Structure Refinement and Validation
The initial structural model is refined using a least-squares method, where the atomic positions and thermal parameters are adjusted to best fit the experimental diffraction data. The quality of the final refined structure is assessed using various metrics, including the R-factor. The final validated structure is typically reported in a standard format, such as a Crystallographic Information File (CIF).[1]
References
A Comparative Guide to the Biological Activities of Pyrazine and Pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of pyrazine and pyridine analogs, focusing on their anticancer, antimicrobial, and kinase inhibitory properties. The information presented is supported by experimental data from various scientific studies, offering a valuable resource for those involved in drug discovery and development.
Executive Summary
Pyrazine and pyridine rings are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. While both are six-membered aromatic rings containing nitrogen atoms, their distinct electronic properties and spatial arrangements lead to significant differences in their biological profiles. This guide delves into a comparative analysis of their efficacy in key therapeutic areas, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Data Presentation: A Quantitative Comparison
The following tables summarize the biological activities of representative pyrazine and pyridine analogs, quantified by their half-maximal inhibitory concentration (IC50) for anticancer and kinase inhibition assays, and minimum inhibitory concentration (MIC) for antimicrobial assays. Lower values indicate higher potency.
Table 1: Anticancer Activity of Pyrazine vs. Pyridine Analogs
| Compound Class | Analog Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazine | Imidazo[1,2-a]pyrazine derivative | Hep-2 | 11 | [1] |
| Imidazo[1,2-a]pyrazine derivative | HepG2 | 13 | [1] | |
| Imidazo[1,2-a]pyrazine derivative | MCF-7 | 11 | [1] | |
| Imidazo[1,2-a]pyrazine derivative | A375 | 11 | [1] | |
| Pyrido[3,4-b]pyrazine derivative | MiaPaCa-2 | 0.025 | [2] | |
| Indenoquinoxaline derivative | MCF-7 | 5.4 | [3] | |
| Indenoquinoxaline derivative | A549 | 4.3 | [3] | |
| Pyridine | Imidazo[1,2-a]pyridine derivative | Hep-2 | 11 | [1] |
| Imidazo[1,2-a]pyridine derivative | HepG2 | 13 | [1] | |
| Imidazo[1,2-a]pyridine derivative | MCF-7 | 11 | [1] | |
| Imidazo[1,2-a]pyridine derivative | A375 | 11 | [1] | |
| Pyridone derivative (Compound 1) | HepG2 | 4.5 | [4] | |
| Pyridine derivative (Compound 2) | HepG2 | 7.5 | [4] | |
| Pyridine-urea derivative (8e) | MCF-7 | 0.22 (48h) | [5] | |
| Pyridine-urea derivative (8n) | MCF-7 | 1.88 (48h) | [5] |
Table 2: Antimicrobial Activity of Pyrazine vs. Pyridine Analogs
| Compound Class | Analog Example | Microorganism | MIC (µg/mL) | Reference |
| Pyrazine | Pyrazine-2-carboxylic acid derivative (P10) | C. albicans | 3.125 | [6] |
| Pyrazine-2-carboxylic acid derivative (P4) | C. albicans | 3.125 | [6] | |
| Pyrazine-2-carboxylic acid derivative (P7) | E. coli | 50 | [6] | |
| Pyrazine-2-carboxylic acid derivative (P9) | P. aeruginosa | 25 | [6] | |
| Triazolo[4,3-a]pyrazine derivative (2e) | S. aureus | 32 | [7] | |
| Triazolo[4,3-a]pyrazine derivative (2e) | E. coli | 16 | [7] | |
| Halogenated Pyrazine Chalcone (15a) | T. interdigitale | 3.9 (µmol/L) | [8] | |
| Pyridine | 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii | 0.5 - 64 | [9] |
| 2-(methyldithio)pyridine-3-carbonitrile | Candida sp. | 0.25 - 2 | [9] | |
| 2-phenyloxazolo[4,5-b]pyridine | MRSA | 1.56 - 3.12 | [10] | |
| 3H-imidazo[4,5-b]pyridine analog | M. tuberculosis | 3.125 | [10] | |
| Alkyl Pyridinol (EA-02-009) | S. aureus/MRSA | 0.5 - 1 | [11] | |
| Pyridine derivative (8) | Bacterial species | 7.81 - 31.26 | [12] | |
| Pyridine derivative (5a) | E. coli K12 | 0.2 - 1.3 | [13] |
Table 3: Kinase Inhibitory Activity of Pyrazine vs. Pyridine Analogs
| Compound Class | Analog Example | Target Kinase | IC50 (nM) | Reference |
| Pyrazine | Darovasertib (LXS-196) | PKCα | 1.9 | [2] |
| Imidazo[1,5-a]pyrazine derivative (38) | BTK | 1.8 | [2] | |
| Pyrido[3,4-c]pyrazine-2(1H)-one derivative (57) | ATR kinase | 147 | [2] | |
| Imidazo[4,5-b]pyrazine derivative (17) | TRKA | 0.22 | [2] | |
| Pyrazine-based TrkA inhibitor (1) | TrkA | 3500 | [14] | |
| Pyridine | Pyridine-based VRK1 inhibitor (26) | VRK1 | 150 | [15] |
| Pyridine-based CDK2 inhibitor | CDK2/cyclin A2 | 240 | [16] | |
| Pyridine-based PIM-1 inhibitor (12) | PIM-1 | 14.3 | [17] | |
| Pyridine-urea derivative (8e) | VEGFR-2 | 3930 | [5] | |
| Pyridine-urea derivative (8b) | VEGFR-2 | 5000 | [5] |
Signaling Pathways and Mechanisms of Action
Pyrazine and pyridine analogs exert their biological effects by modulating various cellular signaling pathways critical for cell survival, proliferation, and pathogenesis.
Anticancer Mechanisms
A significant number of both pyrazine and pyridine-based anticancer agents function as kinase inhibitors, targeting key signaling cascades that are often dysregulated in cancer.[2][18]
The PI3K/Akt/mTOR pathway , a central regulator of cell growth and survival, is a common target for both classes of compounds.[19][20][21] Pyrazine and pyridine analogs can inhibit different kinases within this pathway, leading to the suppression of tumor cell proliferation and induction of apoptosis.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
The RAS/ERK pathway , another crucial cascade in cancer development, is also targeted by these heterocyclic compounds.[22][23][24] Inhibition of kinases like MEK and ERK within this pathway can halt uncontrolled cell division.
Caption: RAS/ERK Signaling Pathway Inhibition.
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the accurate assessment of biological activity. Detailed methodologies for the key assays cited in this guide are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: MTT Assay Experimental Workflow.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazine or pyridine analogs and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Broth Microdilution Assay Workflow.
Protocol:
-
Serial Dilutions: Prepare two-fold serial dilutions of the pyrazine or pyridine analogs in a suitable broth medium in a 96-well microtiter plate.[8][12]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).[12]
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[25]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8][12]
Kinase Inhibitory Activity: In Vitro Kinase Assay
In vitro kinase assays are essential for determining the potency and selectivity of kinase inhibitors. A common format is a luminescence-based assay that measures ATP consumption.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, ATP, and serial dilutions of the pyrazine or pyridine analog.[17][26]
-
Reaction: In a microplate, combine the kinase, substrate, and inhibitor. Initiate the kinase reaction by adding ATP.[17][26]
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific time (e.g., 60 minutes at 30°C).[17]
-
Detection: Stop the reaction and add a detection reagent that measures the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay). The resulting luminescent signal is inversely proportional to the kinase activity.[26][27]
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.[17][27]
Conclusion
Both pyrazine and pyridine scaffolds are privileged structures in drug discovery, demonstrating a broad spectrum of biological activities. The choice between a pyrazine or pyridine core in drug design depends on the specific therapeutic target and desired pharmacological profile. This guide provides a foundational comparison to aid researchers in making informed decisions in the development of novel therapeutics. The presented data and protocols serve as a starting point for further investigation and optimization of these versatile heterocyclic compounds.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains [mdpi.com]
- 14. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Innovative Therapeutic Approaches Targeting K-Ras: Analysis of Macrocyclic Compounds, Peptidomimetics, and Pyridopyrimidine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jyoungpharm.org [jyoungpharm.org]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Pyrazine Derivatives: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry, materials science, and the flavor and fragrance industry. The selection of a synthetic route to these valuable compounds is a critical decision, balancing factors of cost, efficiency, safety, and environmental impact. This guide provides an objective comparison of common synthetic routes to pyrazine derivatives, supported by experimental data, detailed methodologies, and a cost-benefit analysis to aid researchers in making informed decisions for their specific applications.
Performance Comparison of Synthetic Routes
The efficiency and cost-effectiveness of pyrazine synthesis are highly dependent on the chosen methodology. Below is a summary of quantitative data for three distinct and widely applicable synthetic routes.
| Metric | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Biocatalytic Synthesis (from L-threonine) |
| Typical Yield | 60-85% | 70-95%[1] | High (strain dependent) |
| Reaction Time | 4-24 hours[1] | 5-15 minutes[1] | 24-48 hours (fermentation) |
| Reaction Temperature | Reflux (typically 80-120°C)[1] | 100-150°C[1] | ~37°C |
| Energy Consumption | High | Low to Moderate | Low |
| Cost of Starting Materials | Low to Moderate | Low to Moderate | Potentially Low (non-food feedstocks)[2] |
| Cost of Equipment | Low | High (initial investment) | Moderate to High (fermentation setup) |
| Scalability | Well-established | Moderate to High | High (industrial fermentation) |
| Environmental Impact | Moderate (solvent use, energy) | Low (reduced solvent and energy) | Low (aqueous media, renewable feedstock) |
Cost-Benefit Analysis
A crucial aspect of selecting a synthetic route is the economic viability, which involves a trade-off between the cost of raw materials, energy consumption, and the initial investment in specialized equipment.
Starting Material Cost Breakdown (Illustrative Example: Synthesis of 2,5-Dimethylpyrazine)
| Reagent | Supplier Example | Price (USD) | Quantity | Cost per gram/mL (USD) |
| Ethylenediamine | Sigma-Aldrich | $76.30 | 1 L | ~$0.08/mL |
| Diacetyl (2,3-Butanedione) | TCI America | $102.00 | 500 mL | ~$0.20/mL |
| L-Threonine | Sigma-Aldrich | ~$50 | 100 g | ~$0.50/g |
| Ammonium Formate | Chem-Impex | $60.00 | 1 kg | $0.06/g |
Analysis:
-
Conventional and Microwave-Assisted Routes: The primary costs for these methods are associated with the 1,2-diamine (e.g., ethylenediamine) and the 1,2-dicarbonyl compound (e.g., diacetyl). These reagents are relatively inexpensive, making the overall material cost for small to medium-scale synthesis quite favorable. The major cost differentiator between these two methods is the initial capital investment for a microwave reactor.
-
Biocatalytic Route: While the cost of purified L-threonine can be higher than that of the petrochemical-derived starting materials for other routes, this method holds the potential for significant cost reduction by utilizing inexpensive, non-food-based feedstocks and engineered microorganisms.[2] The primary costs are associated with the fermentation media and the downstream processing for product isolation.
Experimental Protocols
Conventional Synthesis: Condensation of a 1,2-Diamine with a 1,2-Dicarbonyl
This protocol describes a general procedure for the synthesis of tetrasubstituted pyrazines via a condensation reaction under reflux.
Materials:
-
1,2-Diamine (e.g., ethylenediamine) (1.0 mmol)
-
1,2-Dicarbonyl compound (e.g., diacetyl) (1.0 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the 1,2-diamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).
-
Add ethanol (10 mL) to the flask.
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux using a heating mantle or an oil bath, with vigorous stirring.
-
Maintain the reaction at reflux for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).[1]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
Microwave-Assisted Synthesis (MAOS)
This protocol provides a general guideline for the rapid synthesis of pyrazine derivatives using microwave irradiation.
Materials:
-
1,2-Diamine (e.g., ethylenediamine) (1.0 mmol)
-
1,2-Dicarbonyl compound (e.g., diacetyl) (1.0 mmol)
-
Ethanol (3 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the 1,2-diamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).[1]
-
Add ethanol (3 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a constant power of 150 W with a temperature limit of 120°C for 5-10 minutes.[1]
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
The reaction mixture can then be concentrated under reduced pressure, and the crude product purified by column chromatography or recrystallization.
Biocatalytic Synthesis of 2,5-Dimethylpyrazine from L-Threonine
This protocol outlines the key steps in the microbial production of 2,5-dimethylpyrazine.
Materials:
-
Engineered microbial strain (e.g., E. coli expressing L-threonine dehydrogenase)
-
Fermentation medium (e.g., LB medium with glucose and L-threonine)
-
Shake flask or bioreactor
-
Incubator shaker
Procedure:
-
Inoculation: Inoculate a sterile fermentation medium containing a suitable carbon source (e.g., glucose) and L-threonine with a culture of the engineered microbial strain.
-
Fermentation: Incubate the culture at an optimal temperature (e.g., 37°C) with shaking for 24-48 hours. During this time, the microorganisms will convert L-threonine into aminoacetone, a key precursor for 2,5-dimethylpyrazine.[3][4]
-
Spontaneous Dimerization and Oxidation: The formed aminoacetone will spontaneously dimerize to 2,5-dihydro-3,6-dimethylpyrazine, which is then oxidized to 2,5-dimethylpyrazine.[5]
-
Extraction: After the fermentation is complete, the 2,5-dimethylpyrazine can be extracted from the culture broth using a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The extracted product can be further purified by distillation or chromatography.
Visualizing the Synthesis and Biological Pathways
The following diagrams, generated using the DOT language, illustrate the general workflow of the synthetic methods and a key signaling pathway influenced by pyrazine derivatives.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein kinase inhibitor - Wikipedia [en.wikipedia.org]
In-Silico Reactivity Prediction: A Comparative Guide for 5-Bromo-6-chloropyrazin-2-amine and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted chemical reactivity of 5-Bromo-6-chloropyrazin-2-amine and its structural analogs using in-silico methods. In the realm of drug discovery and chemical synthesis, understanding the reactivity of a molecule is paramount for predicting its metabolic fate, potential toxicity, and synthetic accessibility. In-silico techniques offer a rapid and cost-effective approach to elucidate these properties before embarking on extensive experimental work.
Herein, we present a hypothetical yet theoretically grounded comparison based on Density Functional Theory (DFT) calculations. The reactivity of this compound is benchmarked against 2-aminopyrazine, 2-amino-5-bromopyrazine, and 2-amino-6-chloropyrazine to dissect the influence of halogen substituents on the electronic properties and reactivity of the pyrazine core.
Comparative Analysis of In-Silico Reactivity Descriptors
The following table summarizes the calculated global reactivity descriptors for this compound and its analogs. These descriptors, derived from the energies of the Frontier Molecular Orbitals (HOMO and LUMO), provide a quantitative basis for comparing the chemical reactivity and stability of these compounds. A smaller HOMO-LUMO gap generally implies higher reactivity.[1][2][3]
| Compound | Structure | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Hardness (η) | Softness (S) | Electronegativity (χ) | Chemical Potential (μ) | Electrophilicity Index (ω) |
| This compound | ![]() | -6.85 | -1.75 | 5.10 | 2.55 | 0.39 | 4.30 | -4.30 | 3.63 |
| 2-aminopyrazine | ![]() | -5.90 | -0.80 | 5.10 | 2.55 | 0.39 | 3.35 | -3.35 | 2.20 |
| 2-amino-5-bromopyrazine | ![]() | -6.50 | -1.45 | 5.05 | 2.53 | 0.40 | 3.98 | -3.98 | 3.13 |
| 2-amino-6-chloropyrazine | ![]() | -6.65 | -1.55 | 5.10 | 2.55 | 0.39 | 4.10 | -4.10 | 3.30 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual values would be derived from specific DFT calculations as outlined in the experimental protocols.
Prediction of Reactive Sites
The most probable sites for nucleophilic and electrophilic attack can be predicted using Fukui functions and visualized through Molecular Electrostatic Potential (MEP) maps.
Fukui Functions: The condensed Fukui function (fk) indicates the propensity of a specific atom 'k' in a molecule to accept or donate an electron.
-
fk+ : For nucleophilic attack (measures the reactivity of a site towards a nucleophile). A higher value indicates a more electrophilic site.
-
fk- : For electrophilic attack (measures the reactivity of a site towards an electrophile). A higher value indicates a more nucleophilic site.
For This compound , the electron-withdrawing nature of the bromine and chlorine atoms is expected to render the carbon atoms of the pyrazine ring more electrophilic, making them susceptible to nucleophilic attack. The nitrogen atoms of the pyrazine ring and the exocyclic amino group are predicted to be the primary sites for electrophilic attack.
Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual representation of the charge distribution on the molecule.
-
Red regions : Indicate negative electrostatic potential (electron-rich), and are susceptible to electrophilic attack.
-
Blue regions : Indicate positive electrostatic potential (electron-deficient), and are susceptible to nucleophilic attack.[4][5][6]
For this compound, the MEP map is predicted to show negative potential (red) around the pyrazine nitrogen atoms and the amino group, and positive potential (blue) on the carbon atoms bonded to the halogens.
Experimental Protocols
In-Silico Reactivity Prediction Protocol
-
Molecular Geometry Optimization:
-
The 3D structures of this compound and its analogs are built using a molecular modeling software.
-
Geometry optimization is performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[7]
-
-
Frequency Calculations:
-
Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (absence of imaginary frequencies).
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is determined as ELUMO - EHOMO.[1]
-
-
Calculation of Global Reactivity Descriptors:
-
Based on the HOMO and LUMO energies, the following global reactivity descriptors are calculated:
-
Hardness (η) = (ELUMO - EHOMO) / 2
-
Softness (S) = 1 / (2η)
-
Electronegativity (χ) = - (EHOMO + ELUMO) / 2
-
Chemical Potential (μ) = -χ
-
Electrophilicity Index (ω) = μ2 / (2η)
-
-
-
Fukui Function Calculation:
-
Molecular Electrostatic Potential (MEP) Mapping:
Experimental Protocol for Reactivity Kinetics (Illustrative)
-
Reaction Setup:
-
A solution of this compound in a suitable solvent (e.g., acetonitrile) is prepared in a temperature-controlled reactor.
-
A solution of a model nucleophile (e.g., piperidine) of known concentration is also prepared.
-
-
Reaction Monitoring:
-
The reaction is initiated by adding the nucleophile solution to the substrate solution at a constant temperature.
-
The progress of the reaction is monitored over time by taking aliquots at regular intervals and analyzing them using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13]
-
-
Data Analysis:
-
The concentration of the reactant and product(s) is determined at each time point.
-
The reaction rate is calculated from the change in concentration over time.
-
The rate constant (k) and the order of the reaction are determined by fitting the concentration-time data to the appropriate integrated rate law.[12]
-
Visualizations
Caption: Workflow for In-Silico Reactivity Prediction.
Caption: Interpretation of In-Silico Reactivity Descriptors.
Conclusion
The in-silico analysis presented in this guide offers valuable insights into the chemical reactivity of this compound. The presence of both bromo and chloro substituents is predicted to significantly modulate the electronic properties of the pyrazine ring compared to the unsubstituted 2-aminopyrazine. Specifically, the electron-withdrawing nature of the halogens is expected to lower the HOMO and LUMO energy levels, making the molecule more susceptible to nucleophilic attack at the carbon atoms of the pyrazine ring.
This theoretical framework provides a solid foundation for designing synthetic routes and anticipating the chemical behavior of this compound in various chemical environments. While these in-silico predictions are a powerful tool, experimental validation remains crucial to confirm the theoretical findings. The methodologies outlined in this guide provide a comprehensive approach for both the computational prediction and experimental verification of the reactivity of this and other novel chemical entities.
References
- 1. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]
- 8. Fukui function - Wikipedia [en.wikipedia.org]
- 9. scm.com [scm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fiveable.me [fiveable.me]
- 12. ejournal.kjpupi.id [ejournal.kjpupi.id]
- 13. Chemical kinetics - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Prudent Disposal of 5-Bromo-6-chloropyrazin-2-amine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-6-chloropyrazin-2-amine, a halogenated organic compound. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Based on safety data for this compound and structurally similar chemicals, the following personal protective equipment (PPE) and handling protocols are mandatory.
Personal Protective Equipment (PPE) Summary:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of dust or vapors. |
Always wash hands thoroughly after handling the chemical, and ensure that an eyewash station and safety shower are readily accessible.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional guidelines and local regulations for hazardous waste. The following protocol outlines the general steps for its safe disposal as a halogenated organic waste.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, contaminated labware (e.g., weighing boats, spatulas), and solutions.
-
This compound is a halogenated organic chemical. It must be segregated into a designated "Halogenated Organic Waste" container.
-
Crucially, do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams to prevent potentially hazardous reactions.
-
-
Waste Collection:
-
Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
For solid waste, carefully transfer the material into the waste container, minimizing dust generation.
-
For liquid waste (e.g., solutions containing the compound), pour the liquid carefully into the designated liquid waste container.
-
Contaminated items such as gloves and weighing paper should also be placed in the solid halogenated organic waste container.
-
-
Container Labeling and Storage:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste mixture.
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Arranging for Final Disposal:
-
Once the waste container is full or has reached its designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
The final disposal must be carried out by a licensed hazardous waste disposal facility.[1][2] The most common method for halogenated organic compounds is high-temperature incineration at an approved facility.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 5-Bromo-6-chloropyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-6-chloropyrazin-2-amine (CAS Number: 173253-42-4). Given the compound's structure as a halogenated aromatic amine, a cautious approach to handling is imperative to ensure personnel safety and minimize environmental impact.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may classify this compound as non-hazardous, the presence of bromine, chlorine, and an amine functional group warrants a comprehensive PPE strategy. Aromatic amines as a class can be harmful, and halogenated organic compounds require careful handling. Therefore, the following PPE is recommended as a minimum standard:
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. | To prevent skin contact and absorption. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standard. | To protect eyes from splashes of solutions or airborne particles of the solid compound. |
| Body Protection | Laboratory coat | Long-sleeved, properly fitted. | To prevent contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a certified chemical fume hood or if dust is generated. | To prevent inhalation of the powdered compound. |
| Foot Protection | Closed-toe shoes | Sturdy, leather or chemical-resistant material. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for the safe handling of this compound. The following diagram and steps outline the recommended procedure from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




